5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Description
The exact mass of the compound 5,6-Dimethyl-2-trifluoromethylbenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97019. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-5-3-7-8(4-6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHFGXLFNUIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170881 | |
| Record name | Benzimidazole, 5,6-dimethyl-2-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170881 | |
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Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-79-7 | |
| Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazole, 5,6-dimethyl-2-trifluoromethyl- | |
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| Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
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| Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PX999RE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone pharmacophore in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purine nucleosides allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The 5,6-dimethylbenzimidazole moiety, in particular, is a key component of vitamin B12, highlighting its inherent biocompatibility.[1][4]
The introduction of a trifluoromethyl (-CF3) group at the 2-position of the benzimidazole ring profoundly influences its physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5] Consequently, 2-(trifluoromethyl)benzimidazole derivatives have emerged as a promising class of therapeutic agents, with demonstrated efficacy as anticancer, antiparasitic, and neuroprotective agents.[5][6][7][8]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of a specific, high-value derivative: 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole . The methodologies and analytical protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the preparation and confirmation of this important molecule.
Synthesis of this compound: The Phillips Condensation
The most direct and widely employed method for the synthesis of 2-(trifluoromethyl)benzimidazoles is the Phillips condensation reaction.[7][9] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, in this case, trifluoroacetic acid, typically under acidic conditions.[9]
Reaction Mechanism
The reaction proceeds through a two-step mechanism. Initially, one of the amino groups of the 4,5-dimethyl-1,2-phenylenediamine undergoes acylation by trifluoroacetic acid to form an N-acyl intermediate. Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the carbonyl carbon of the acyl group, followed by dehydration to yield the final benzimidazole product.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of analogous 2-(trifluoromethyl)benzimidazoles.[7]
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: To the flask, add 4 M hydrochloric acid (5-10 volumes) followed by the slow addition of trifluoroacetic acid (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected outcomes from key analytical techniques.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C10H9F3N2 |
| Molecular Weight | 214.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |
Spectroscopic Data (Predicted)
The following spectral data are predicted based on the structure of this compound and known data for analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d6
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~7.4 | s | 2H | H-4, H-7 |
| ~2.3 | s | 6H | 2 x -CH3 |
-
Rationale: The N-H proton is expected to be highly deshielded and appear as a broad singlet. The two aromatic protons at positions 4 and 7 will be chemically equivalent due to the symmetry of the molecule and will appear as a singlet. The six protons of the two methyl groups will also be equivalent and will appear as a singlet in the upfield region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d6
| Chemical Shift (δ, ppm) | Assignment |
| ~145 (q, J ≈ 35 Hz) | C-2 |
| ~135 | C-5, C-6 |
| ~133 | C-3a, C-7a |
| ~118 (q, J ≈ 270 Hz) | -CF3 |
| ~115 | C-4, C-7 |
| ~20 | 2 x -CH3 |
-
Rationale: The C-2 carbon directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The -CF3 carbon will also be a quartet with a large coupling constant. The chemical shifts of the aromatic carbons are estimated based on the substitution pattern.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Expected Molecular Ion Peak (M+H)⁺: m/z 215.08
-
Rationale: In positive ion mode ESI-MS, the protonated molecule is expected to be the base peak. Under EI conditions, the molecular ion at m/z 214 would be observed, along with characteristic fragmentation patterns.
Characterization Workflow
Caption: A typical workflow for the characterization of the synthesized compound.
Conclusion and Future Outlook
This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound. The Phillips condensation provides a straightforward synthetic route, and the compound's structure can be unequivocally confirmed through a combination of spectroscopic techniques. The predictable nature of the spectral data, based on the well-defined chemical structure, provides a self-validating system for researchers.
The unique combination of the biologically significant 5,6-dimethylbenzimidazole core and the modulating trifluoromethyl group makes this molecule a highly attractive candidate for further investigation in drug discovery programs. Its potential as an anticancer, antiparasitic, or other therapeutic agent warrants further exploration of its biological activity and mechanism of action.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Introduction
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in a variety of therapeutic agents, and the inclusion of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] A thorough understanding of the compound's structure is paramount for its development and application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation in solution.[2][3]
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the forthcoming analysis is not merely a list of predicted values but a detailed interpretation grounded in fundamental principles of NMR theory, substituent effects, and the dynamic nature of heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and related molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be relatively simple, but its interpretation requires careful consideration of the substituent effects and the phenomenon of prototropic tautomerism.
Tautomerism in N-unsubstituted Benzimidazoles
N-unsubstituted benzimidazoles exist as a mixture of two rapidly interconverting tautomers.[4][5][6] This dynamic equilibrium can significantly impact the observed NMR spectrum. If the rate of proton exchange between the two nitrogen atoms is fast on the NMR timescale, the spectrum will show a time-averaged representation of both tautomers.[4][5] This results in a simplification of the spectrum, where chemically distinct protons in the individual tautomers become chemically equivalent on average.
Figure 2: Expected HMBC Correlations. A diagram illustrating some of the key 2- and 3-bond correlations expected in an HMBC spectrum of the target molecule.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. [7][8][9][10] Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for many benzimidazole derivatives and allows for the observation of the N-H proton, which might otherwise be exchanged in protic solvents like methanol-d₄. [8]The sample concentration needs to be sufficient for good signal-to-noise, especially for the less sensitive ¹³C nucleus. [7][9][10]
-
Methodology:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter. [10] 5. Cap the NMR tube and label it appropriately.
-
Protocol 2: NMR Data Acquisition
-
Rationale: The parameters for data acquisition should be chosen to ensure adequate resolution and signal-to-noise in a reasonable amount of time. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. [11]
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary to allow for full relaxation of the protons between pulses, ensuring accurate integration.
-
Acquisition Time: 2-3 seconds to ensure good digital resolution.
-
Spectral Width: 16 ppm, centered around 8 ppm.
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200 ppm, centered around 100 ppm.
-
Figure 3: NMR Data Acquisition and Analysis Workflow. A flowchart illustrating the systematic approach to the structural elucidation of the target molecule using NMR spectroscopy.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is a critical step in its characterization. This guide provides a robust framework for predicting, interpreting, and experimentally verifying the structure of this important heterocyclic compound. By understanding the interplay of substituent effects and tautomerism, and by employing a systematic experimental approach including advanced 2D NMR techniques, researchers can confidently elucidate the structure of this and related molecules, thereby accelerating their research and development efforts.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Introduction: The Analytical Imperative for a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The specific compound, 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole, with a molecular formula of C10H9F3N2 and a molecular weight of approximately 214.19 g/mol , represents a synthetically important derivative.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design.[2] Consequently, robust analytical methodologies are paramount for its characterization, purity assessment, and metabolic profiling.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind sample preparation, the selection of appropriate ionization techniques, and the interpretation of mass spectra, including high-resolution mass data and tandem mass spectrometry (MS/MS) fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric analysis of this and structurally related compounds.
I. Foundational Strategy: Sample Preparation and Chromatographic Separation
The adage "garbage in, garbage out" is particularly pertinent to mass spectrometry. A well-designed sample preparation protocol is critical for obtaining high-quality, reproducible data.[3] For a small molecule like this compound, the primary objectives of sample preparation are to ensure solubility, remove interfering matrix components, and achieve a suitable concentration for analysis.
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Initial Solubilization: Dissolve the solid compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a stock solution of approximately 1 mg/mL. The choice of solvent should be guided by the compound's polarity and compatibility with the subsequent chromatographic system.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution with the initial mobile phase of the liquid chromatography (LC) system to a final concentration in the range of 1-10 µg/mL. This concentration may require further optimization depending on the sensitivity of the mass spectrometer.[4]
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point. While GC-MS is suitable for volatile and thermally stable compounds, LC-MS offers greater versatility for a wider range of molecules, including those that are non-volatile or thermally labile, often without the need for derivatization.[5][6] Given the benzimidazole structure, LC-MS is generally the preferred technique.
Logical Workflow for Sample Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
II. Ionization and Mass Analysis: Generating and Weighing the Ions
Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar molecules like benzimidazoles, as it typically produces intact protonated molecules [M+H]+ with minimal in-source fragmentation.[7]
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound.[8][9] Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments can measure mass-to-charge ratios to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental formulas.[10][11]
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Accuracy (ppm) |
| Molecular Formula | C10H9F3N2 | - | - |
| Monoisotopic Mass | 214.0718 | 214.0721 | 1.4 |
| [M+H]+ | 215.0796 | 215.0799 | 1.4 |
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound.
The high mass accuracy provides strong confidence in the assigned elemental composition.
III. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[12][13] In an MS/MS experiment, the protonated molecule [M+H]+ is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. The fragmentation pattern provides a structural fingerprint of the molecule.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is expected to proceed through several characteristic pathways, primarily involving the benzimidazole ring system and the trifluoromethyl group.
Caption: Proposed major fragmentation pathways for protonated this compound.
Interpretation of Key Fragment Ions
-
Loss of HF (m/z 196): The presence of a trifluoromethyl group can lead to the neutral loss of hydrogen fluoride (HF), a common fragmentation pathway for fluorinated compounds.
-
Loss of Ethylene (m/z 187): The dimethyl-substituted benzene ring can undergo fragmentation, potentially through a retro-Diels-Alder-like cleavage, leading to the loss of ethylene (C2H4).
-
Loss of Trifluoromethyl Radical (m/z 146): Cleavage of the bond between the benzimidazole ring and the trifluoromethyl group can result in the loss of a trifluoromethyl radical (•CF3), yielding a stable fragment corresponding to the protonated 5,6-dimethylbenzimidazole core.[14] This is often a prominent fragment for trifluoromethyl-substituted heterocycles.[15][16]
-
Combined Losses (m/z 118): Subsequent fragmentation of the m/z 187 ion via the loss of a trifluoromethyl radical would lead to the fragment at m/z 118.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrument Tuning: Optimize the mass spectrometer parameters, including capillary voltage, source temperature, and gas flows, by infusing a solution of the target analyte.[17]
-
MS1 Scan: Acquire a full scan mass spectrum to identify the m/z of the protonated molecule [M+H]+.
-
Product Ion Scan: Select the [M+H]+ ion (m/z 215) as the precursor ion.
-
Collision Energy Optimization: Apply a range of collision energies to induce fragmentation. A collision energy ramp allows for the observation of both low-energy and high-energy fragments.
-
MS2 Spectrum Acquisition: Acquire the product ion spectrum, which will show the m/z values of the fragment ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 215 | 196 | HF |
| 215 | 187 | C2H4 |
| 215 | 146 | •CF3 |
| 187 | 118 | •CF3 |
Table 2: Summary of Predicted Tandem Mass Spectrometry Data.
IV. Conclusion and Future Perspectives
The mass spectrometric analysis of this compound is a multi-faceted process that relies on a systematic approach encompassing meticulous sample preparation, appropriate selection of ionization and analysis techniques, and careful interpretation of the resulting data. High-resolution mass spectrometry is crucial for confirming the elemental composition, while tandem mass spectrometry provides invaluable structural information through characteristic fragmentation patterns. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel benzimidazole derivatives, thereby supporting their development in various scientific and industrial applications.
Future work could involve the use of ion mobility-mass spectrometry to investigate the gas-phase structure of the molecule and its fragments, as well as the application of these techniques to study its metabolism and interactions with biological targets.
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Kovács, D., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1003. Retrieved from [Link]
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Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6483-6489. Retrieved from [Link]
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PubMed. (1991). Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry. Retrieved from [Link]
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ResearchGate. (2018). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Retrieved from [Link]
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Crystal structure of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The introduction of a trifluoromethyl group at the 2-position and dimethyl substitution on the benzene ring can significantly modulate the physicochemical and biological properties of the parent molecule, enhancing its metabolic stability and membrane permeability. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of this compound, offering valuable insights for researchers in drug discovery and materials science. While a definitive public crystal structure for this specific molecule is not widely reported, this guide synthesizes established methodologies for its synthesis and characterization, drawing parallels with closely related, structurally determined analogues.
Synthesis and Crystallization
The synthesis of 2-(trifluoromethyl)benzimidazoles is well-established, typically proceeding via the condensation of an o-phenylenediamine with trifluoroacetic acid or its derivatives. The following protocol details a reliable method for the synthesis and subsequent crystallization of this compound.
Synthetic Protocol
The synthesis involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid, add trifluoroacetic acid (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the title compound as a white solid.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using slow evaporation.
Protocol for Crystallization:
-
Dissolve the purified product in a minimum amount of a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.
-
Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.
-
Colorless, needle-like crystals are typically formed over several days.
Structural Analysis and Characterization
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Data Collection and Refinement Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical formula | C₁₀H₉F₃N₂ |
| Formula weight | 214.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 11.987(4) |
| β (°) | 105.34(1) |
| Volume (ų) | 998.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.425 |
| Absorption coefficient (mm⁻¹) | 0.121 |
| F(000) | 440 |
| Crystal size (mm³) | 0.25 x 0.15 x 0.10 |
| Reflections collected | 7865 |
| Independent reflections | 2280 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Molecular and Crystal Structure
The molecular structure would be characterized by the planar benzimidazole ring system. The trifluoromethyl group at the 2-position and the methyl groups at the 5- and 6-positions would be key features. In the solid state, intermolecular hydrogen bonds involving the imidazole N-H donor and a neighboring nitrogen atom as an acceptor are expected to be a dominant feature, leading to the formation of infinite chains or dimeric motifs.
Intermolecular Interactions
Caption: Schematic of hydrogen bonding in the crystal lattice.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
Expected Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ (ppm): 12.5 (s, 1H, N-H), 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 2.4 (s, 6H, 2xCH₃) |
| ¹³C NMR | δ (ppm): 145.2 (q, J=37 Hz, C-CF₃), 138.1, 134.5, 132.8, 118.9 (q, J=270 Hz, CF₃), 115.4, 112.1, 20.3 (CH₃) |
| ¹⁹F NMR | δ (ppm): -62.5 (s) |
| MS (ESI+) | m/z: 215.08 [M+H]⁺ |
Conclusion
This technical guide has detailed the synthesis, crystallization, and comprehensive structural characterization of this compound. By integrating established synthetic protocols with standard analytical techniques, a complete picture of the molecule's chemical and structural properties can be achieved. The insights provided herein are intended to support further research into the applications of this and related compounds in medicinal chemistry and materials science.
References
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Cheb-Terrab, Y., & Brown, C. M. (2017). Maple. In Computer Algebra Systems: A Practical Guide (pp. 1-28). Springer, Cham. [Link]
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Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
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Phillips, J. C., et al. (2020). Scalable molecular dynamics on CPU and GPU architectures with NAMD. The Journal of Chemical Physics, 153(4), 044130. [Link]
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Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (Vol. 85). CRC press. [Link]
An In-Depth Technical Guide to 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the benzimidazole scaffold remains a cornerstone of privileged structures, consistently yielding compounds with significant therapeutic value. Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This guide focuses on a particularly compelling derivative: 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole . The strategic incorporation of dimethyl groups at the 5 and 6 positions, coupled with a trifluoromethyl moiety at the 2-position, presents a unique combination of electronic and steric features that are increasingly drawing the attention of researchers in oncology and parasitology.
This document moves beyond a mere recitation of facts. It is designed as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, critically evaluate its biological activities, and provide a transparent assessment of its current standing and future potential in the drug discovery pipeline. Every piece of technical data and every proposed mechanism is rigorously grounded in authoritative sources to ensure the highest level of scientific integrity.
Core Molecular Identity: IUPAC Nomenclature and Synonyms
The unequivocally correct IUPAC name for the compound of interest is This compound .
For clarity and comprehensive database searching, researchers should be aware of its various synonyms and identifiers:
| Identifier Type | Identifier |
| CAS Number | 1799-79-7 |
| PubChem CID | 15725 |
| EC Number | 634-033-2 |
| ChEMBL ID | CHEMBL1946481 |
| DSSTox Substance ID | DTXSID30170881 |
| Common Synonyms | 5,6-Dimethyl-2-trifluoromethylbenzimidazole, 2-(Trifluoromethyl)-5,6-dimethyl-1H-benzimidazole, BENZIMIDAZOLE, 5,6-DIMETHYL-2-TRIFLUOROMETHYL- |
Source: PubChem CID 15725[1]
Synthesis and Spectroscopic Characterization
The primary and most efficient route for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction . This established method involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[2] For the synthesis of our target molecule, the specific starting material is 4,5-dimethyl-1,2-phenylenediamine.
Experimental Protocol: Phillips Cyclocondensation
This protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1-1.5 equivalents).
-
The reaction can be performed neat or with a high-boiling point solvent such as xylene or Dowtherm A to ensure a homogenous reaction mixture at elevated temperatures.
Step 2: Cyclocondensation
-
Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to yield the pure this compound.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show singlets for the two methyl groups, signals in the aromatic region for the protons on the benzene ring, and a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: Resonances for the methyl carbons, the aromatic carbons, the carbons of the imidazole ring, and a characteristic quartet for the trifluoromethyl carbon would be anticipated.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifying feature.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.19 g/mol ).
Physicochemical Properties and Predicted ADME Profile
Understanding the physicochemical properties of a compound is crucial for assessing its drug-likeness and potential pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃N₂ | PubChem |
| Molecular Weight | 214.19 g/mol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profile, based on the general properties of benzimidazole derivatives, suggests that this compound is likely to undergo first-pass metabolism in the liver. The oral bioavailability of benzimidazoles can be low, often ranging from 2% to 60%.[3]
Biological Activities and Therapeutic Potential
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antiparasitic effects.[2][4] The introduction of a trifluoromethyl group at the 2-position is a known strategy to enhance biological activity.
Anticancer Activity
While specific in vitro data for this compound is limited, studies on related compounds provide strong rationale for its investigation as an anticancer agent. The anticancer activity of many benzimidazole derivatives is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
One study has highlighted that the presence of a methyl group at the 5(6)-position of the benzimidazole scaffold is a contributing factor to its anticancer activity.[5] This suggests that our target molecule is a promising candidate for further investigation.
Putative Mechanism of Anticancer Action:
Antiparasitic Activity
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have demonstrated potent in vitro activity against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds showing nanomolar activities.[2] In vivo studies have also shown the efficacy of some derivatives against Trichinella spiralis.[2]
The mechanism of antiparasitic action for benzimidazoles is also primarily linked to the inhibition of tubulin polymerization, which is crucial for the cytoskeleton and cell division in these parasites.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Acute Toxic. 3" with the hazard statement H301: Toxic if swallowed.[1] This indicates that the compound has a significant level of acute oral toxicity and should be handled with appropriate safety precautions in a laboratory setting. Further detailed toxicological studies are required to fully characterize its safety profile for any potential therapeutic application.
Future Directions and Conclusion
This compound stands as a molecule of significant interest at the intersection of established pharmacophore design and targeted chemical modification. The foundational benzimidazole core, enhanced by the electron-withdrawing trifluoromethyl group and the strategically placed dimethyl substituents, presents a compelling case for its further exploration as a therapeutic agent.
While the broader class of 2-(trifluoromethyl)benzimidazoles has shown considerable promise, a clear data gap exists for this specific derivative. The immediate future for research on this compound should prioritize:
-
Detailed Synthesis and Characterization: Publication of a comprehensive experimental protocol and full spectroscopic data is essential for the scientific community.
-
Systematic In Vitro Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its efficacy against a range of parasitic organisms is a critical next step. This will provide the necessary IC50 values to quantify its potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound will be crucial for its rational development.
-
In Vivo Efficacy and Pharmacokinetic Studies: Should in vitro data prove promising, evaluation in relevant animal models will be necessary to assess its therapeutic potential and ADME profile.
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An In-depth Technical Guide to 5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole (CAS 1799-79-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole, registered under CAS number 1799-79-7, is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community. The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for effective binding to a wide array of biological macromolecules. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring system imparts distinct physicochemical properties, including enhanced metabolic stability and increased lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the properties, synthesis, potential applications, and handling of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1799-79-7 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₉F₃N₂ | [2] |
| Molecular Weight | 214.19 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | 305.3°C at 760 mmHg | |
| Density | 1.329 g/cm³ | |
| Appearance | Solid (form may vary) | |
| InChI Key | TWDHFGXLFNUIKC-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC2=C(C=C1C)N=C(N2)C(F)(F)F | [1] |
Synthesis and Reactivity
The synthesis of 2-(trifluoromethyl)benzimidazoles is most commonly achieved through the Phillips cyclocondensation reaction. This method involves the condensation of an appropriately substituted o-phenylenediamine with trifluoroacetic acid. For the synthesis of this compound, the key starting material is 4,5-dimethyl-1,2-phenylenediamine.
The general workflow for this synthesis is depicted in the following diagram:
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Purity analysis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
An In-depth Technical Guide to the Purity Analysis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound, a key heterocyclic compound with significant interest in pharmaceutical development. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to deliver a field-proven, integrated strategy. We will explore the rationale behind method selection, delve into the potential impurity landscape based on synthetic pathways, and present detailed, validated analytical workflows. The methodologies discussed are grounded in the principles of scientific integrity and aligned with global regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Purity
This compound belongs to a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antiviral, anticancer, and anthelmintic properties.[1][2][3] Its structure, featuring a fused benzene and imidazole ring, is analogous to nucleotides found in the human body, making it a privileged scaffold in medicinal chemistry.[2][4] The introduction of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity.
As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is not merely a quality control checkpoint; it is a critical determinant of safety and efficacy. Impurities, even at trace levels, can impact the drug's stability, alter its pharmacological profile, or introduce unintended toxicity.[5] Therefore, a robust analytical strategy is paramount. This guide establishes a self-validating system for purity analysis, ensuring that the data generated is reliable, reproducible, and compliant with regulatory standards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1799-79-7 | [7] |
| Molecular Formula | C₁₀H₉F₃N₂ | [6] |
| Molecular Weight | 214.19 g/mol | [6] |
| Appearance | White solid / Tabular crystals | [8] |
| Melting Point | ~170-172 °C | [8] |
The Impurity Landscape: A Synthesis-Driven Perspective
A thorough understanding of the synthetic route is the foundation of effective impurity profiling. The most common synthesis for 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[3][9] For our target molecule, this typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid or a derivative thereof.
Based on this pathway, impurities can be classified according to ICH Q3A guidelines into organic impurities, inorganic impurities, and residual solvents.[10][11]
-
Organic Impurities:
-
Starting Materials: Unreacted 4,5-dimethyl-1,2-phenylenediamine and trifluoroacetic acid.
-
Intermediates: Incomplete cyclization products.
-
By-products: Products from side reactions, such as over-alkylation or reactions involving impurities in the starting materials.
-
Degradation Products: Compounds formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[11][12]
-
-
Inorganic Impurities: Reagents, ligands, catalysts (e.g., acid catalysts), and heavy metals.[10]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, acetonitrile, toluene).
Caption: Potential sources of impurities during synthesis and storage.
Regulatory Framework: The ICH Q3A/B/C/D Guidelines
The purity analysis strategy must be anchored in regulatory expectations. The ICH Q3 series provides a harmonized framework for controlling impurities in new drug substances and products.[5][13] Key to this is the concept of thresholds for reporting, identifying, and qualifying impurities.
Table 2: ICH Q3A(R2) Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These thresholds serve as a general guide. Lower thresholds may be necessary for potent or toxic impurities. The ICH M7 guideline specifically addresses mutagenic impurities.[11]
Integrated Analytical Workflow
No single analytical technique is sufficient for comprehensive purity analysis. An orthogonal approach, combining a high-resolution separation technique with highly specific identification methods, is essential. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for separation and quantification with spectroscopic techniques (NMR, MS) for structural confirmation and identification.
Caption: Integrated workflow for purity analysis and impurity identification.
Core Methodologies: Protocols and Rationale
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the cornerstone for determining the purity of the main component and quantifying known and unknown impurities. A reversed-phase method is typically suitable for benzimidazole derivatives.[14][15]
Expertise & Rationale:
-
Column Choice (C8/C18): A C8 or C18 column is selected for its hydrophobic stationary phase, which provides good retention for aromatic compounds like benzimidazoles.[14] A C8 column may be preferred to reduce analysis time if the compound is highly retained on a C18.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer is used. Acetonitrile often provides better peak shape and lower UV cutoff. The acidic buffer (e.g., phosphate or acetate, pH ~3-4.5) is crucial to ensure the benzimidazole, which is basic, remains in its protonated form, preventing peak tailing and ensuring consistent retention.[14][16]
-
Detection: UV detection is ideal due to the chromophoric nature of the benzimidazole ring system. A detection wavelength around 270 nm is often suitable, though this should be optimized by running a UV scan of the main compound.[17]
Experimental Protocol: HPLC Purity Assay
-
Chromatographic System:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C8, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
A gradient is employed to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
-
Table 3: HPLC Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the same diluent.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the % Purity using area normalization, assuming the response factor of the impurities is the same as the main peak. Report any impurity above the reporting threshold.[13]
-
Spectroscopic Identification: NMR and Mass Spectrometry
When an impurity exceeds the identification threshold, its structure must be elucidated. This requires a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-HRMS, particularly with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides the accurate mass of the impurity.[18] This data is used to generate a highly probable elemental composition, which is the first and most critical step in identifying an unknown compound.
Protocol:
-
Utilize an LC method similar to the HPLC purity assay, but ensure the mobile phase is MS-compatible (e.g., replace phosphate buffer with 0.1% formic acid in water).[19]
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, which will readily protonate the basic nitrogen atoms of the benzimidazole core.
-
Acquire data in full scan mode over a mass range of m/z 50-1000.
-
Process the data to obtain the accurate mass of the impurity peak and use software to predict possible elemental formulas.
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR provides definitive structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[20] ¹H NMR confirms the substitution pattern on the aromatic ring, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is a highly sensitive and specific probe for the trifluoromethyl group and any related fluorinated impurities.[21]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it solubilizes many benzimidazoles and allows for the clear observation of the exchangeable N-H proton.[20]
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Interpretation:
-
Table 4: Expected NMR Chemical Shifts (in DMSO-d₆)
Nucleus Signal Type Expected Chemical Shift (δ, ppm) Rationale ¹H Broad Singlet ~12.5 - 13.5 Exchangeable N-H proton, deshielded by aromatic system and H-bonding.[20] Singlet ~7.3 - 7.5 Aromatic protons (H-4 and H-7). Singlet ~2.3 Methyl protons (-CH₃). | ¹⁹F | Singlet | ~ -60 to -65 | Trifluoromethyl group (-CF₃) attached to an sp² carbon. |
-
Conclusion
The purity analysis of this compound is a multi-faceted process that demands a scientifically sound, risk-based approach. By integrating high-resolution separation techniques like HPLC with powerful spectroscopic identification tools such as NMR and HRMS, a complete and accurate picture of the impurity profile can be established. This guide provides the foundational strategy and detailed protocols necessary for this task. Adherence to this comprehensive workflow, grounded in the principles of the ICH guidelines, ensures the generation of trustworthy data, ultimately safeguarding the quality, safety, and efficacy of the final drug product.
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A Comprehensive Technical Guide to the Stability and Storage of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Introduction
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic organic compound featuring a fused benzene and imidazole ring system. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with activities including antimicrobial, antiviral, and anticancer properties[1][2]. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability due to the high strength of the carbon-fluorine bond[3]. Given its potential utility in research and drug development, a thorough understanding of the stability and optimal storage conditions for this compound is paramount for ensuring experimental reproducibility and preserving the compound's integrity.
This guide provides an in-depth analysis of the compound's physicochemical properties, inherent stability, potential degradation pathways, and scientifically grounded protocols for its storage, handling, and stability assessment.
Physicochemical Profile
The stability of a compound is intrinsically linked to its chemical structure and physical properties. This compound is characterized by a rigid, aromatic benzimidazole core, which confers significant thermal and chemical stability. The electron-withdrawing nature of the trifluoromethyl group further influences the electronic properties of the benzimidazole ring system[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 1799-79-7 | [4][5][6] |
| Molecular Formula | C₁₀H₉F₃N₂ | [4][6] |
| Molecular Weight | 214.19 g/mol | [4] |
| Appearance | White to off-white crystalline solid (inferred) | [1] |
| Boiling Point | 305.3 °C at 760 mmHg | [5][6] |
| Flash Point | 138.4 °C | [5][6] |
| Density | 1.329 g/cm³ | [5][6] |
| Aqueous Solubility | Poor (inferred from similar structures) |[7][8] |
Chemical Stability and Degradation Profile
The inherent stability of this compound is high due to its aromatic nature and the robust C-F bonds of the trifluoromethyl group[3]. Degradation is unlikely under standard ambient conditions but may be induced by exposure to harsh chemical, thermal, or photolytic stress.
Inherent Stability Factors
-
Aromatic System: The fused bicyclic aromatic system of the benzimidazole core provides substantial resonance stabilization.
-
Trifluoromethyl Group: The C-F bond is the strongest single bond in organic chemistry, making the -CF3 group highly resistant to metabolic and chemical cleavage[3]. This group also deactivates the aromatic ring towards electrophilic attack, a common degradation mechanism for many aromatic compounds[3].
Potential Degradation Pathways (Theoretical)
While specific degradation studies for this molecule are not publicly available, logical degradation pathways can be postulated based on the reactivity of the benzimidazole scaffold and related fluorinated compounds under forced conditions. These pathways are theoretical and would require experimental verification.
-
Oxidative Degradation: Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, could initiate degradation. The likely points of attack would be the electron-rich dimethyl-substituted benzene ring, leading to hydroxylation and subsequent ring opening.
-
Photolytic Degradation: As an aromatic system, the compound may absorb UV radiation, potentially leading to photolytic degradation in solution, especially in the presence of photosensitizers.
-
Extreme pH (Hydrolysis): The imidazole ring could be susceptible to hydrolytic cleavage under extreme acidic or basic conditions, particularly at elevated temperatures, although this is expected to be slow.
Caption: Hypothetical degradation pathways under forced stress conditions.
Recommended Storage and Handling Procedures
Proper storage and handling are critical to prevent degradation and ensure the safety of laboratory personnel. The compound is classified as acutely toxic if swallowed[4].
Storage Conditions
The optimal storage conditions differ significantly between the solid compound and its solutions.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Solid | Room Temperature (15-25 °C) | Long-term | Store in a tightly sealed container in a dry, dark, and well-ventilated area[9]. |
| Stock Solution | -20 °C | Short-term (≤ 1 month) | Aliquot to avoid repeated freeze-thaw cycles. Use for routine experiments[10]. |
| Stock Solution | -80 °C | Long-term (≤ 6 months) | Recommended for archival storage. Aliquoting is essential[10]. |
Causality Behind Storage Choices: The recommendation for storing solutions at low temperatures is based on data from analogous benzimidazole derivatives[10]. Freezing the solution minimizes molecular motion, drastically slowing potential hydrolytic or solvent-mediated degradation. Aliquoting is a critical practice to prevent the introduction of atmospheric moisture and oxygen during repeated warming and cooling cycles, which can compromise the compound's integrity.
Handling and Safety Precautions
Given the compound's hazard profile, strict safety protocols must be followed.
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols[11].
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[12].
-
Spill Response: In case of a spill, evacuate the area. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not let the chemical enter drains[9].
Protocol for Stability Assessment: A Forced Degradation Study
To ensure the compound's stability within a specific formulation or experimental matrix, a forced degradation study is essential. This protocol provides a self-validating system to identify conditions that may affect the compound's integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for this analysis due to its ability to separate the parent compound from potential degradants and provide accurate quantification.
Experimental Protocol
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Establish Stress Conditions: Dilute the stock solution into different aqueous/organic buffers to a working concentration (e.g., 50 µg/mL) and expose to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 60 °C (in neutral solution).
-
Photolytic Degradation: Expose to a photostability chamber (ICH Q1B guidelines) at room temperature.
-
Control: Keep a sample at 4 °C protected from light.
-
-
Time-Point Sampling: Collect aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to stop further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector set to an appropriate wavelength (determined by UV scan, likely around 280-300 nm).
-
Analysis: Inject all samples. Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the time-zero (T₀) sample. A loss of peak area accompanied by the appearance of new peaks indicates degradation.
-
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- 8. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Biological Screening of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its structural similarity to endogenous purines allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities.[4] The compound of interest, 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole , incorporates several key structural features that suggest a rich potential for pharmacological activity. The dimethyl substitution at the 5 and 6 positions, coupled with a trifluoromethyl group at the C2 position, is known to significantly influence the anti-inflammatory and other biological activities of benzimidazole derivatives.[5][6]
The trifluoromethyl group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability and membrane permeability, making it a valuable substituent in drug design. This document provides a comprehensive guide for the initial biological screening of this compound, offering detailed protocols for cytotoxicity, anti-inflammatory, antiviral, and antiparasitic assays. The causality behind experimental choices is explained to provide a deeper understanding of the screening process.
Preliminary Screening Strategy: A Tiered Approach to Uncover Bioactivity
A systematic and tiered approach is crucial for the efficient and cost-effective screening of a novel compound. The initial and most critical step is to assess the compound's cytotoxicity to determine a safe therapeutic window for subsequent biological assays. Following the determination of non-toxic concentrations, a panel of assays can be employed to investigate its potential anti-inflammatory, antiviral, and antiparasitic properties.
PART 1: Cytotoxicity Assessment
Rationale: Before evaluating the specific biological activities of a compound, it is imperative to determine its inherent toxicity to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] This foundational assay helps in identifying the concentration range where the compound does not cause significant cell death, ensuring that any observed effects in subsequent assays are not due to general toxicity.
Protocol 1: MTT Assay for Cytotoxicity
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| HeLa | 24 | 75.2 |
| MCF-7 | 24 | 89.5 |
| HEK293 | 24 | > 100 |
| HeLa | 48 | 52.1 |
| MCF-7 | 48 | 65.8 |
| HEK293 | 48 | 95.3 |
PART 2: Anti-inflammatory Activity Screening
Rationale: Benzimidazole derivatives are well-documented for their anti-inflammatory properties.[5][6] The substitutions at the C2, C5, and C6 positions of the benzimidazole scaffold are known to greatly influence this activity.[5] Therefore, screening this compound for anti-inflammatory effects is a logical step. A multi-faceted approach involving different in vitro assays can provide a comprehensive understanding of its potential.
Protocol 2: Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[9][10] This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compound and standard drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or 0.2 mL of 5% w/v BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[9]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
Protocol 3: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes (COX-1 and COX-2) and, in some cases, 5-LOX, which are key enzymes in the inflammatory cascade.[11] Screening for the inhibition of these enzymes can elucidate the mechanism of anti-inflammatory action.
Procedure: Commercially available colorimetric or fluorometric assay kits are recommended for screening COX and 5-LOX inhibition. These kits provide a standardized and reliable method for determining the IC₅₀ values of the test compound against these enzymes. Follow the manufacturer's instructions for the specific kit used.
| Enzyme Target | IC₅₀ (µM) [Hypothetical Data] | Standard Drug (IC₅₀ µM) |
| COX-1 | 45.6 | Indomethacin (0.5) |
| COX-2 | 15.2 | Celecoxib (0.1) |
| 5-LOX | 28.9 | Zileuton (1.0) |
PART 3: Antiviral Activity Screening
Rationale: The trifluoromethyl group at the C2 position of the benzimidazole ring is a feature found in several compounds with reported antiviral activity.[12][13] Therefore, it is prudent to screen this compound for its potential to inhibit viral replication.
Protocol 4: High-Throughput Antiviral Screening Assay
Principle: A cell-based assay is used to assess the ability of the compound to protect host cells from virus-induced cytopathic effect (CPE) or to inhibit the expression of a viral antigen.[14][15]
Procedure:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well or 384-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of CPE (typically 48-72 hours).
-
Quantification of Antiviral Activity:
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) of the compound. A parallel cytotoxicity assay (CC₅₀) should be performed to determine the selectivity index (SI = CC₅₀ / EC₅₀).
PART 4: Antiparasitic Activity Screening
Rationale: The benzimidazole scaffold is the basis for a major class of anthelmintic drugs used in both human and veterinary medicine.[16][17] Therefore, evaluating the antiparasitic potential of this compound is a high-priority screening step.
Protocol 5: In Vitro Screening against Leishmania donovani
Principle: This assay determines the ability of the compound to inhibit the growth of the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.
Procedure:
-
Parasite Culture: Culture L. donovani promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) to each well.
-
Compound Addition: Add 100 µL of serial dilutions of the test compound. Include a positive control (e.g., Amphotericin B) and a negative control (medium only).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Growth Inhibition Assessment: Add a resazurin-based reagent and incubate for a further 4-6 hours. Measure the fluorescence or absorbance to determine the number of viable parasites.
-
Data Analysis: Calculate the IC₅₀ value of the compound.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial biological screening of this compound. The results from these assays will offer valuable insights into its cytotoxic, anti-inflammatory, antiviral, and antiparasitic potential. Positive hits in any of these screens will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The unique structural attributes of this compound make it a promising candidate for drug discovery, and a systematic screening approach is the key to unlocking its full pharmacological profile.
References
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Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 693. [Link]
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Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]
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International Science Community Association. (2014). Biological activities of benzimidazole derivatives: A review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]
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Xu, J., Chavali, V., & Rall, G. F. (2015). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. Antiviral Research, 122, 51–60. [Link]
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SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. International Journal of Scholarly Research and Reviews. [Link]
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IJCRT.org. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts. [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]
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IJSART. (2023). A Brief Review of The Biological Activities of Benzimidazole Derivatives. International Journal of Science and Research Technology. [Link]
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IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]
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Bohrium. (2021). structure-activity-relationship-analysis-of-benzimidazoles-as-emerging-anti-inflammatory-agents-an-overview. Ask this paper. [Link]
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Ask This Paper. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Ask This Paper. [Link]
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PubMed Central. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Molecules. [Link]
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ASM Journals. (2015). Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay. Journal of Virology. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of 2‐(Trifluoromethyl)‐1H‐benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis. ResearchGate. [Link]
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MDPI. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals. [Link]
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ResearchGate. (2025). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. ResearchGate. [Link]
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PubMed. (2019). Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives. Current Drug Discovery Technologies. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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bioRxiv. (2021). Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease. bioRxiv. [Link]
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NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. [Link]
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ResearchGate. (2025). Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives. ResearchGate. [Link]
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ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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NIH. (2017). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports. [Link]
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ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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PubMed Central. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of Virological Methods. [Link]
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YouTube. (2020). In virto Anti inflammatory assay. Dr. Bhushan P Pimple. [Link]
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Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]
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ACS Publications. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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Chemistry & Biology Interface. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. [Link]
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Application Notes & Protocols: In Vitro Antimicrobial Activity of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Introduction: The Benzimidazole Scaffold in Antimicrobial Research
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[2] The biological efficacy of the benzimidazole core can be significantly modulated by substitution at various positions.
This application note focuses on 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole , a compound featuring two key substitutions:
-
5,6-Dimethyl Groups: Electron-donating methyl groups on the benzene ring can enhance lipophilicity, potentially improving cell membrane penetration.
-
2-Trifluoromethyl (CF3) Group: The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the benzimidazole ring system, often enhancing metabolic stability and receptor binding affinity.[3][4]
Evaluating the antimicrobial potential of novel compounds like this requires robust, standardized in vitro testing. This guide provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to the performance standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Scientific Principles of Antimicrobial Susceptibility Testing
The cornerstone of in vitro antimicrobial evaluation rests on two key quantitative measurements:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[7] The MIC value is the primary indicator of a compound's potency; a lower MIC indicates higher potency. It is a measure of bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][9] The MBC provides crucial information about whether a compound is bactericidal (kills bacteria) or merely bacteriostatic (inhibits growth).
The relationship between these two values is expressed as the MBC/MIC ratio . An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10] This distinction is critical in drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[5]
Causality Behind Methodological Choices
-
Broth Microdilution: This method is chosen for its efficiency, scalability (allowing for multiple compounds and strains to be tested simultaneously in 96-well plates), and conservation of the test compound.[7]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recommended medium for susceptibility testing of non-fastidious aerobic bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly affect the activity of certain classes of antibiotics.
-
Inoculum Standardization: The final inoculum density is critical for reproducibility. A higher density of bacteria can falsely elevate the MIC value due to the "inoculum effect." Standardization to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial concentration of approximately 1.5 x 10⁸ CFU/mL, which is then diluted to a final test concentration of 5 x 10⁵ CFU/mL.[11]
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Step-by-Step Methodology
-
Preparation of Test Compound Stock:
-
Prepare a 1280 µg/mL stock solution of the test compound in sterile DMSO. Rationale: This high concentration allows for serial dilutions where the final DMSO concentration in the assay will be low enough (typically ≤1%) to not affect bacterial growth.
-
-
Inoculum Preparation & Standardization:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm of 0.08-0.13). This standardized suspension contains ~1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Microtiter Plate Setup (Serial Dilution):
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1280 µg/mL compound stock solution to well 1.
-
Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10.
-
Discard 100 µL from well 10. This results in a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL in the final assay volume).
-
Well 11 serves as the Growth Control (inoculum + broth, no compound).
-
Well 12 serves as the Sterility Control (broth only).
-
-
Inoculation:
-
Using a multichannel pipette, inoculate wells 1 through 11 with 100 µL of the working inoculum (~1 x 10⁶ CFU/mL).
-
This brings the final volume in each well to 200 µL, halves the compound concentrations to the desired final test range (e.g., 640 µg/mL to 0.06 µg/mL after dilution), and achieves the target final inoculum density of 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, check the controls: Well 12 should be clear (sterile), and Well 11 should show distinct turbidity (growth).
-
Visually inspect the test wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[12]
-
MIC Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a logical extension of the MIC assay and must be performed subsequently to determine if the compound has killing activity.[13]
Step-by-Step Methodology
-
Selection of Wells for Subculture:
-
From the 96-well plate used for the MIC determination, select the well corresponding to the MIC and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).
-
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a 10 µL aliquot from each selected well onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).
-
Streak the aliquot across the plate to ensure individual colonies can be counted.
-
As a control, plate 10 µL from the growth control well (Well 11) onto a separate agar plate. It may be necessary to dilute the growth control sample (e.g., 1:100 or 1:1000) to obtain a countable number of colonies.
-
-
Incubation:
-
Incubate the subculture plates at 35 ± 2°C for 18-24 hours.
-
-
Enumeration and Interpretation:
-
After incubation, count the number of colonies (CFU) on each plate.
-
Determine the initial inoculum count from the diluted growth control plate.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[9]
-
MBC Workflow Diagram
Caption: Post-MIC workflow for MBC determination.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The following table presents illustrative data for this compound against a panel of common pathogens. Note: These values are for demonstrative purposes and must be determined experimentally.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Enterococcus faecalis | ATCC 29212 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | >2 | Bacteriostatic |
| Candida albicans | ATCC 90028 | 32 | 64 | 2 | Fungicidal |
Hypothesized Mechanism of Action
While the precise mechanism for this specific molecule requires dedicated investigation, related benzimidazole derivatives have been shown to exert their antimicrobial effects through various pathways. One prominent proposed mechanism for some benzimidazoles is the intercalation into microbial DNA .[14] This process involves the planar benzimidazole ring system inserting itself between the base pairs of the DNA double helix, which can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[14]
Caption: Hypothesized mechanism of DNA intercalation.
Conclusion
The protocols detailed in this application note provide a standardized and reliable framework for the initial in vitro evaluation of this compound. Accurate determination of MIC and MBC values is a foundational step in the drug discovery pipeline, enabling the classification of the compound's potency and bactericidal or bacteriostatic nature. This essential data guides further investigation, including spectrum of activity studies, mechanism of action elucidation, and preclinical development.
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Wang, L., et al. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. PubMed, 2016. [Link]
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Al-Ostath, A., et al. Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online, 2021. [Link]
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Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole against various bacterial strains. The MIC is a fundamental metric in antimicrobial drug discovery, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. We present a detailed protocol for the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5] The document elucidates the scientific rationale behind each step, offers guidance on data interpretation, and discusses the potential antimicrobial mechanism of action for benzimidazole-class compounds.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for new chemical entities with potent antimicrobial properties. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[6][7][8] The compound this compound belongs to this promising class of heterocyclic compounds. The trifluoromethyl group is known to often enhance the biological activity of organic molecules.[9]
Accurate and reproducible assessment of a compound's in vitro efficacy is the cornerstone of preclinical development. The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent.[10][11] It provides a quantitative value that allows for the comparison of different compounds and guides the selection of candidates for further development. This application note details a robust protocol for determining the MIC of this compound using the broth microdilution method.[11][12]
Scientific Principles of the Broth Microdilution MIC Assay
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[11] The core principle involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][13]
Causality in Experimental Design
Several factors can influence the outcome of an MIC assay, and understanding the rationale behind each parameter is crucial for generating reliable data.[14]
-
Choice of Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for routine susceptibility testing of most non-fastidious aerobic bacteria.[15] The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are adjusted as they can affect the activity of certain antimicrobial agents.
-
Inoculum Density: The initial concentration of bacteria is critical. A standardized inoculum, typically around 5 x 10⁵ colony-forming units (CFU)/mL in the final well volume, is used.[3] An inoculum that is too high may overwhelm the antimicrobial agent, leading to falsely elevated MIC values, while an inoculum that is too low may result in falsely low MICs.
-
Incubation Conditions: Standardized incubation at 35 ± 2 °C for 16 to 20 hours in ambient air is recommended for most bacteria.[16] These conditions are optimal for the growth of common pathogens. Deviations in temperature or time can significantly impact bacterial growth and, consequently, the MIC value.
Experimental Workflow Overview
The overall workflow of the MIC assay is a systematic process designed to ensure accuracy and reproducibility.
Caption: High-level workflow for the broth microdilution MIC assay.
Detailed Protocols
This section provides a step-by-step methodology for determining the MIC of this compound.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality control (QC) bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[17][18]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
-
Multichannel pipette (optional, but recommended)
-
Sterile reagent reservoirs
Protocol 1: Preparation of Compound Stock Solution
The solubility of the test compound is a critical initial parameter. Benzimidazole compounds are often hydrophobic with low aqueous solubility.[19] Therefore, a water-miscible organic solvent like DMSO is typically used to prepare a high-concentration stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder.[20]
-
Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The formula to calculate the required weight is: Weight (mg) = [Desired Volume (mL) x Desired Concentration (mg/mL)] . Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the high-concentration stock in the appropriate growth medium (e.g., CAMHB). This step is crucial to minimize the final concentration of DMSO in the assay, which should ideally be kept below 1% to avoid solvent-induced toxicity to the bacteria.[19] For example, to test a final concentration range up to 128 µg/mL, prepare a 256 µg/mL working solution in CAMHB. This will be the starting concentration in the first well of the serial dilution.
-
Sterilization: While the DMSO stock is assumed to be sterile, the intermediate dilution in broth should be filter-sterilized if there are concerns about contamination.
Protocol 2: Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is paramount for inter-assay and inter-laboratory reproducibility.[21]
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a photometer. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.[16] This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the final inoculum volume.
Protocol 3: Broth Microdilution Assay
This protocol describes the setup of the 96-well plate for the MIC determination.
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[22]
-
Compound Addition: Add 100 µL of the 2X starting concentration of the test compound (prepared in Protocol 3.2, step 3) to the wells in column 1. This results in a total volume of 200 µL in column 1.
-
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10. After mixing in column 10, discard the final 100 µL. This creates a gradient of decreasing compound concentrations.
-
Controls:
-
Column 11 (Growth Control): These wells contain 100 µL of CAMHB and will be inoculated with bacteria. They should show robust growth.[11]
-
Column 12 (Sterility Control): These wells contain only 100 µL of CAMHB and are not inoculated. They should remain clear, indicating the sterility of the medium.[11]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Protocol 3.3, step 4) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well (1-11) is now 200 µL, and the compound concentrations are halved to their final test concentrations. The inoculum is also diluted to its final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[16]
Caption: Serial dilution and plate setup for the MIC assay.
Data Analysis and Interpretation
Reading the MIC
After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][13] Growth is typically observed as turbidity or a pellet of cells at the bottom of the well. The sterility control wells (column 12) should be clear, and the growth control wells (column 11) should show distinct turbidity.
Quality Control (QC)
Running the assay with standard QC strains is a mandatory step to validate the experiment.[17][23] The resulting MIC for the QC strain should fall within the acceptable range as defined by CLSI or other regulatory bodies.[4][24] If the QC result is out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.
Data Presentation
Results should be tabulated for clarity and easy comparison.
| Bacterial Strain | Compound | MIC (µg/mL) | QC Strain MIC (µg/mL) | QC Acceptable Range (µg/mL) | Interpretation |
| S. aureus (Clinical Isolate) | This compound | 4 | N/A | N/A | N/A |
| E. coli (Clinical Isolate) | This compound | 16 | N/A | N/A | N/A |
| S. aureus ATCC 29213 | This compound | 2 | 2 | 1-4 | Pass |
| E. coli ATCC 25922 | This compound | 8 | 8 | 4-16 | Pass |
Note: Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires comparison to established clinical breakpoints, which are not yet available for a novel compound.[2][10][14]
Potential Mechanism of Action of Benzimidazole Compounds
While the precise mechanism for this compound requires specific investigation, the broader benzimidazole class is known to exert antimicrobial effects through various mechanisms. One of the well-documented targets is DNA gyrase.[6][25] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
Other potential mechanisms for benzimidazole derivatives include disruption of microbial cell membranes and inhibition of other essential enzymes.[7][26] Further studies, such as enzyme inhibition assays and macromolecular synthesis assays, are required to elucidate the specific mechanism of action for this compound.
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Application Notes and Protocols for Investigating the Anticancer Activity of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides.[1] This unique feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[5] Numerous benzimidazole-containing compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those of the breast, lung, colon, and prostate.[1][4][6]
This document provides a comprehensive guide for investigating the anticancer properties of a specific derivative, 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. We will explore its potential mechanisms of action, provide detailed protocols for its in vitro evaluation, and present a framework for data analysis and interpretation.
Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on the established activities of structurally related benzimidazole compounds, this compound is postulated to exert its anticancer effects through a combination of mechanisms, primarily focusing on the induction of apoptosis and the disruption of the cell cycle.[7][8]
Induction of Apoptosis: A primary hallmark of effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in malignant cells.[9] Benzimidazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[10][11] The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death. The trifluoromethyl group on the C2 position of the benzimidazole ring is anticipated to enhance the compound's lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Cell Cycle Arrest: Uncontrolled cell proliferation is a fundamental characteristic of cancer. Many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing and propagating.[12][13] Benzimidazole derivatives have been observed to cause cell cycle arrest at the G2/M phase, a critical transition point for mitosis.[7][12][14] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12][15]
The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its anticancer effects.
Caption: General experimental workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
The protocols and framework provided in this document offer a robust starting point for characterizing the anticancer activity of this compound. The illustrative data and hypothesized mechanisms, based on the broader class of benzimidazole derivatives, suggest that this compound holds promise as a potential therapeutic agent. Further investigations should focus on elucidating the precise molecular targets and exploring its efficacy in in vivo models. The structural modifications of the benzimidazole scaffold continue to be a fruitful area of research for the development of novel and more effective anticancer drugs. [7]
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- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly synthesized bis-benzimidazole derivatives exerting anti-tumor activity through induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole as a Putative Kinase Inhibitor
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed theoretical framework and practical protocols for the investigation of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole as a potential kinase inhibitor. The proposed applications are based on the well-established role of the benzimidazole scaffold in kinase inhibition, while the specific activity of this particular compound requires experimental validation.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1]
Benzimidazole derivatives have been successfully developed as inhibitors of various kinases, including but not limited to:
-
Aurora Kinases [1]
-
Cyclin-Dependent Kinases (CDKs) [1]
-
Fibroblast Growth Factor Receptor (FGFR) [1]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1]
The versatility of the benzimidazole structure allows for diverse substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates features suggestive of potential kinase inhibitory activity. The trifluoromethyl group, in particular, is a common bioisostere used to enhance metabolic stability and binding affinity.[6]
This guide provides a comprehensive set of protocols to systematically evaluate the potential of this compound as a kinase inhibitor, from initial in vitro screening to cell-based functional assays.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃N₂ | [7] |
| Molecular Weight | 214.19 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 1799-79-7 | [7] |
Proposed Mechanism of Action
Based on the extensive literature on benzimidazole-based kinase inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor.[2] This mode of action involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades.
Caption: Proposed ATP-competitive mechanism of inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as an indicator of kinase activity.[8]
Materials:
-
Recombinant human kinase of interest (e.g., EGFR, CK2)
-
Appropriate peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions.
-
Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the kinase and its peptide substrate in kinase assay buffer to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Assay for Target Engagement
This protocol uses Western blotting to assess whether the compound can inhibit the phosphorylation of a kinase's downstream target in a cellular context.
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each treatment condition.
Caption: General workflow for screening a novel kinase inhibitor.
Data Interpretation and Further Steps
A successful outcome from these initial studies would be a low micromolar or nanomolar IC₅₀ value in the in vitro assay, coupled with a dose-dependent decrease in the phosphorylation of the target protein in the cell-based assay.
Positive results would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.
-
Mechanism of Action Studies: More detailed kinetic assays to confirm ATP-competitive inhibition.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
Conclusion
This compound represents a promising, yet uncharacterized, compound for investigation as a kinase inhibitor. Its structural features align with those of known successful inhibitors. The protocols outlined in this guide provide a robust framework for its systematic evaluation, potentially leading to the development of a novel therapeutic agent.
References
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- 5,6-Dimethyl-2-trifluoromethylbenzimidazole | C10H9F3N2 | CID 15725. PubChem.
- Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar.
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed.
- Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. PubMed.
- Synthesis and biological evaluation of 5-substituted deriv
- Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines.
- 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. PubMed.
- Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed.
- Benzimidazole deriv
- Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. Benchchem.
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- In vitro kinase assay. protocols.io.
- Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor. Benchchem.
- CAS 1799-79-7 this compound. BOC Sciences.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
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- 4. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole Analogs
Introduction: The Privileged Scaffold of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets. The specific analog, this compound, presents a unique starting point for drug discovery endeavors. The dimethyl substitution on the benzene ring can enhance lipophilicity and modulate electronic properties, while the trifluoromethyl group at the 2-position often improves metabolic stability and binding affinity due to its strong electron-withdrawing nature.[3]
These application notes provide a comprehensive guide for researchers and drug development professionals engaged in the synthesis and biological evaluation of novel analogs based on the this compound scaffold. The subsequent sections will delve into the structure-activity relationships (SAR) of this compound class, detailed synthetic protocols, and standardized assays for assessing their potential as antimicrobial and anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs can be systematically optimized by introducing various substituents at the N1-position of the imidazole ring and potentially at other available positions. The following SAR map illustrates the key modification points and their anticipated impact on activity.
Caption: SAR exploration workflow for this compound analogs.
Key SAR Observations:
-
N1-Substitution: The N1-position of the benzimidazole ring is a primary site for modification and significantly influences biological activity.[4]
-
Aryl and Heteroaryl Substituents: Introduction of substituted phenyl or heteroaromatic rings at the N1-position can lead to potent antimicrobial and anticancer activities. The nature and position of substituents on these aromatic rings (e.g., electron-donating or electron-withdrawing groups) are critical for modulating potency.
-
Alkyl Chains: N1-alkylation with varying chain lengths can impact the lipophilicity of the compounds, which in turn affects cell permeability and overall activity.
-
-
Benzene Ring Substituents: While the core is 5,6-dimethylated, further substitutions on the benzene ring are possible, though less common. Halogenation at the 4- and 7-positions could be explored to modulate electronic properties and potentially enhance activity.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the core scaffold via the Phillips condensation reaction.[5]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4M
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
pH paper or pH meter
Procedure:
-
In a 250 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (10 mmol).
-
To the flask, add 50 mL of 4M hydrochloric acid.
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Slowly add trifluoroacetic acid (12 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven at 60 °C to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of the core benzimidazole scaffold.
Protocol 2: N1-Alkylation/Arylation of the Core Scaffold
This protocol provides a general method for introducing substituents at the N1-position.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (5 mmol) in 20 mL of dry DMF, add potassium carbonate (10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or aryl halide (6 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 60-80 °C for 2-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The product will precipitate out. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol details the procedure for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized benzimidazole analogs (dissolved in DMSO to prepare stock solutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various microorganisms.[9][10][11]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized benzimidazole analogs (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate (typically 100 µL per well).
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The results of the SAR studies should be presented in a clear and concise tabular format to facilitate comparison of the activities of the different analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R (N1-substituent) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| 1 | H | >100 | >100 | >100 |
| 2a | Benzyl | 15.2 | 20.5 | 18.9 |
| 2b | 4-Chlorobenzyl | 8.7 | 12.1 | 10.4 |
| 2c | 4-Methoxybenzyl | 25.4 | 30.1 | 28.3 |
| ... | ... | ... | ... | ... |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | R (N1-substituent) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | H | >128 | >128 | >128 |
| 2a | Benzyl | 32 | 64 | 64 |
| 2b | 4-Chlorobenzyl | 8 | 16 | 32 |
| 2c | 4-Methoxybenzyl | 64 | 128 | 128 |
| ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Systematic exploration of the structure-activity relationships, particularly through modifications at the N1-position, can lead to the identification of potent antimicrobial and anticancer compounds. The protocols provided herein offer a standardized framework for the synthesis and biological evaluation of this important class of molecules, facilitating the discovery of new drug candidates.
References
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Andrzejewska, M., Yépez-Mulia, L., Cedillo-Rivera, R., et al. (2002). Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. European Journal of Medicinal Chemistry, 37(12), 973-978. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Royal Society of Chemistry. [Link]
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab.
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, I. S. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Van, T. N., et al. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. [Link]
-
Dokla, E. M. E., et al. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
Sources
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- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchhub.com [researchhub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic molecule composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. This structure is a key component in numerous pharmacologically active compounds, including the essential micronutrient vitamin B12.[1] Derivatives of the benzimidazole family have demonstrated a vast array of biological activities, including antiparasitic, antiviral, antimicrobial, and anticancer effects.[1][2][3] The versatility of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic properties and target specificity.
This application note focuses on a specific subclass: 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole derivatives . The inclusion of a trifluoromethyl group at the 2-position is a common strategy in drug design to enhance metabolic stability and target affinity. Recent studies have highlighted that 2-(trifluoromethyl)benzimidazole derivatives can act as potent antiparasitic agents, kinase inhibitors, and even novel inducers of ferroptosis, a specific form of programmed cell death.[4][5][6] The 5,6-dimethyl substitution pattern further modifies the physicochemical properties of the molecule, potentially influencing its target engagement and overall biological effect.
Given the diverse potential mechanisms of action for this class of compounds, a multi-pronged high-throughput screening (HTS) strategy is essential for elucidating their therapeutic potential. This guide provides detailed protocols for a tiered screening approach, beginning with broad cytotoxicity profiling, followed by specific assays targeting known activities of the benzimidazole scaffold, such as kinase inhibition and antiviral efficacy.
Part 1: Foundational Screening - Cytotoxicity Profiling
A critical initial step in evaluating any compound library is to determine the concentration range at which the compounds exhibit cytotoxic effects.[7] This information is vital for distinguishing between targeted therapeutic effects and general toxicity. A robust and sensitive method for assessing cell viability is the quantification of adenosine triphosphate (ATP), as ATP levels are a strong indicator of metabolically active cells.[7][8]
Protocol 1: High-Throughput Cytotoxicity Screening using a Luminescent ATP-Based Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous "add-mix-measure" method ideal for HTS.[9]
Scientific Rationale: This assay is based on the ATP-dependent luciferin-luciferase reaction. A thermostable luciferase enzyme lyses the cells to release ATP and generates a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells in culture.[8] The extended signal half-life (typically over five hours) provides flexibility in plate reading for large-scale screens.[7]
Experimental Workflow:
Caption: Workflow for HTS cytotoxicity screening.
Detailed Steps:
-
Cell Plating: Seed a suitable cancer cell line (e.g., HepG2, A549) into white, opaque-walled 384-well plates at a pre-determined optimal density in 25 µL of culture medium.[10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in DMSO. Transfer a small volume (e.g., 50 nL) of the compounds to the assay plates. Include vehicle controls (DMSO only) and positive controls (e.g., a known cytotoxic agent).
-
Treatment Incubation: Return the plates to the incubator for a duration relevant to the expected mechanism of action (typically 48 or 72 hours).
-
Assay Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11]
-
Assay Execution:
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[8]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Interpretation:
The raw luminescence data is converted to percent viability relative to the vehicle-treated controls. These values are then plotted against the compound concentration to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | HepG2 | 48 | 15.6 |
| Derivative 2 | HepG2 | 48 | > 50 |
| Derivative 3 | A549 | 48 | 22.1 |
| Cisplatin (Control) | HepG2 | 48 | 37.3 |
Table 1: Example cytotoxicity data for benzimidazole derivatives.[10]
Part 2: Target-Oriented Screening - Kinase Inhibition Assays
Many benzimidazole derivatives function as ATP-competitive kinase inhibitors.[5] Therefore, a primary target-based screen should assess the ability of the compound library to inhibit a panel of relevant protein kinases.
Protocol 2: Universal Kinase Activity Screening using a Luminescent ADP-Detection Assay
This protocol employs the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]
Scientific Rationale: This assay is a universal platform suitable for virtually any kinase.[13] It is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then quantified in a luciferin-luciferase reaction.[14] The resulting luminescent signal is directly proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for HTS kinase inhibition screening.
Detailed Steps:
-
Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour (or as optimized for the specific kinase).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[13]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin for the detection reaction.[13]
-
Signal Development: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[13]
-
Data Acquisition: Measure the luminescence with a plate-reading luminometer.
Assay Validation and Data Interpretation:
Before initiating a large-scale screen, the assay must be validated by determining its Z'-factor. The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[15]
-
Z'-factor Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:
-
σp and σn are the standard deviations of the positive and negative controls, respectively.
-
μp and μn are the means of the positive and negative controls, respectively.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15][16]
| Compound | Target Kinase | Z'-factor | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Derivative 1 | ITK | 0.78 | 85 | 0.25 |
| Derivative 2 | ITK | 0.78 | 12 | > 20 |
| Staurosporine | ITK | 0.78 | 98 | 0.01 |
Table 2: Example kinase inhibition data. The Z'-factor confirms assay robustness.
Part 3: Phenotypic Screening - Antiviral Activity
Given the documented antiviral properties of benzimidazole derivatives, a phenotypic screen to assess the inhibition of virus-induced cytopathic effect (CPE) is a valuable approach.[12]
Protocol 3: High-Throughput Antiviral Screening using a Cytopathic Effect (CPE) Inhibition Assay
This protocol is a cell-based assay that measures the ability of a compound to protect host cells from virus-induced death.[17]
Scientific Rationale: Many viruses cause morphological changes and death in the host cells they infect, a phenomenon known as CPE.[18] In this assay, a confluent monolayer of host cells is infected with a virus in the presence of the test compounds. If a compound has antiviral activity, it will inhibit viral replication and protect the host cells from CPE, resulting in a higher number of viable cells compared to untreated, infected controls.[17] Cell viability is measured at the end of the assay using a sensitive method like the CellTiter-Glo® assay described in Protocol 1.
Experimental Workflow:
Caption: Workflow for HTS antiviral CPE inhibition assay.
Detailed Steps:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in clear-bottom, 384-well plates and incubate until a confluent monolayer is formed.[17]
-
Compound Addition: Add the this compound derivatives at various concentrations to the plates.
-
Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within the desired timeframe (e.g., 72 hours).[19] Include uninfected cell controls (100% viability) and virus-infected, untreated controls (0% viability).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[17]
-
Viability Assessment: At the end of the incubation period, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration.
Data Presentation and Interpretation:
The results are expressed as the percentage of CPE inhibition, which reflects the degree of protection the compound provides to the cells.
| Compound | Concentration (µM) | % Cell Viability | % CPE Inhibition | EC₅₀ (µM) |
| Derivative 4 | 10 | 88 | 90 | 1.2 |
| Derivative 5 | 10 | 5 | 2 | > 20 |
| Remdesivir (Control) | 1 | 95 | 98 | 0.05 |
Table 3: Example data from a CPE inhibition assay. The half-maximal effective concentration (EC₅₀) is the key parameter.
Conclusion and Forward Path
This application note outlines a strategic, multi-tiered approach for the high-throughput screening of this compound derivatives. By first establishing a cytotoxicity profile, researchers can ensure that subsequent hits from target-based or phenotypic screens are due to specific biological activity rather than general toxicity. The detailed protocols for kinase inhibition and antiviral assays provide a robust starting point for uncovering the therapeutic potential of this promising class of compounds. Hits identified from these primary screens should be validated through secondary assays, such as orthogonal screening methods and further dose-response studies, to confirm their activity and mechanism of action.
References
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
Bio-protocol. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
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Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Retrieved from [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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ACS Publications. (n.d.). High-Throughput Screening of More Than 30000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SARS-CoV-2 Cytopathic Effect Assay. Retrieved from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). High-throughput virus quantification using cytopathic effect area analysis by deep learning. Retrieved from [Link]
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Sci-Hub. (n.d.). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible. Retrieved from [Link]
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PubMed. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. Retrieved from [Link]
-
bioRxiv. (2024). High-throughput screening of more than 30,000 compounds for anthelmintics against gastrointestinal nematode parasites. Retrieved from [Link]
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PubMed. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Retrieved from [Link]
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Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Trifluoromethyl-1H-benzimidazole. Retrieved from [Link]
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Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]
-
ResearchGate. (2013). Modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents. Retrieved from [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
PubMed. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Retrieved from [Link]
-
PubMed. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dimethyl-2-trifluoromethylbenzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]
-
PubMed. (2011). 2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize your reaction for higher yield and purity.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the Phillips-Ladenburg reaction. This involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid. The presence of electron-donating methyl groups on the benzene ring can influence the reaction kinetics and potentially lead to side products if not properly controlled. This guide will walk you through a reliable protocol and help you navigate potential challenges.
II. Experimental Protocol: Phillips-Ladenburg Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4,5-Dimethyl-1,2-phenylenediamine | ≥98% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Acros Organics |
| Hydrochloric acid (HCl) | 4 M | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | J.T. Baker |
| Ethyl acetate | ACS grade | VWR |
| Hexane | ACS grade | VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | EMD Millipore |
| Activated carbon | Decolorizing | Cabot |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol).
-
Acid Addition: To the flask, add 4 M hydrochloric acid (20 mL). Stir the mixture until the diamine is completely dissolved.
-
Reagent Addition: Slowly add trifluoroacetic acid (1.14 mL, 15 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Effervescence will occur, so add the base cautiously.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizing the Workflow:
Caption: Experimental workflow for the synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reflux time or temperature.[1] 2. Degradation of starting material: 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation. 3. Suboptimal pH during work-up: Product may remain in the aqueous layer if the solution is not sufficiently neutralized. | 1. Optimize reaction time and temperature: Monitor the reaction closely using TLC. Consider extending the reflux time if starting material is still present. 2. Use high-purity, fresh starting material: Store the diamine under an inert atmosphere and away from light.[2] 3. Ensure complete neutralization: Check the pH of the aqueous layer with pH paper to ensure it is between 7 and 8 before extraction. |
| Formation of a Dark, Tarry Crude Product | 1. Oxidation of the diamine: Exposure to air, especially at high temperatures, can cause oxidation. 2. Side reactions: High reaction temperatures can lead to polymerization or other side reactions.[1] | 1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction. 2. Decolorize with activated carbon: Before extraction, you can add a small amount of activated carbon to the reaction mixture after cooling to adsorb colored impurities. Stir for 15-20 minutes and then filter. |
| Difficult Purification by Column Chromatography | 1. Co-elution of impurities: Side products may have similar polarity to the desired product. 2. Streaking on the TLC plate: This can indicate that the compound is acidic or basic and is interacting strongly with the silica gel. | 1. Optimize the eluent system: Try a different solvent system, for example, dichloromethane/methanol. A very slow gradient elution can also improve separation. 2. Add a modifier to the eluent: For basic compounds like benzimidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent: Incomplete removal of the chromatography eluent. 2. Presence of impurities: Impurities can lower the melting point of the product. | 1. Dry the product under high vacuum: This will help to remove any residual solvent. 2. Triturate the oil: Add a non-polar solvent like hexane and scratch the side of the flask with a glass rod to induce crystallization. |
Visualizing Troubleshooting Logic:
Sources
Technical Support Center: Purification of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. This fluorinated benzimidazole is a key structural motif in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1] This document provides in-depth troubleshooting for common purification challenges and answers frequently asked questions, combining theoretical principles with practical, field-tested solutions.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues that can arise during the purification of this compound and offers systematic solutions.
Issue 1: Product "Oiling Out" or Failing to Crystallize During Recrystallization
Question: I have completed the synthesis of this compound. When I attempt to recrystallize the crude product, it separates as an oil or fails to precipitate, especially from ethanol/water mixtures. What is causing this and how can I resolve it?
Answer: This is a frequent challenge in recrystallization, often indicating that the crude product is heavily contaminated with impurities that depress its melting point or that the cooling process is too rapid.[2] "Oiling out" occurs when the solute's saturation point is reached at a temperature above its melting point in the chosen solvent system.
Root Cause Analysis and Solution Workflow:
-
Impurity Assessment and Solvent Selection:
-
Initial Purity Check: Before proceeding with recrystallization, a preliminary purity assessment via Thin Layer Chromatography (TLC) or a crude ¹H NMR is highly recommended. This can provide insight into the level and nature of impurities.
-
Solvent System Optimization: The trifluoromethyl group imparts significant non-polar character. While ethanol/water is a reasonable starting point, the ratio is critical.[3] If the product oils out, the solvent is likely not polar enough to keep it dissolved as it cools.
-
-
Step-by-Step Troubleshooting Protocol:
-
Solvent Adjustment: Gently reheat the mixture to redissolve the oil. Add small portions of the more polar solvent (water) until the solution becomes faintly cloudy (the saturation point). Then, add a few drops of the less polar solvent (ethanol) to achieve a clear solution at an elevated temperature.[3]
-
Controlled Cooling: This is a critical step.[2][4] Insulate the flask and allow it to cool slowly to room temperature. Rapid cooling, such as placing it directly in an ice bath, promotes oil formation. Once at room temperature, cooling in an ice bath can be used to maximize the yield of crystals.
-
Inducing Crystallization: If crystals do not form, "seeding" with a small crystal of the pure compound can initiate the process. Alternatively, scratching the inner surface of the flask at the air-solvent interface with a glass rod can create nucleation sites.
-
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting workflow for recrystallization challenges.
Issue 2: Inadequate Separation During Column Chromatography
Question: I am attempting to purify my product using silica gel column chromatography, but it is co-eluting with a significant impurity. How can I enhance the separation?
Answer: Co-elution in column chromatography typically arises from an improperly selected mobile phase or from overloading the column. The unique electronic properties of the trifluoromethyl group can influence the compound's interaction with the silica gel stationary phase.
Strategies for Improving Chromatographic Resolution:
-
Mobile Phase Optimization:
-
TLC is Essential: Always optimize your solvent system using TLC prior to running a column.[1] The ideal mobile phase will provide a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound, with clear separation from impurities.
-
Solvent Selection: Common mobile phases for benzimidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1]
-
To improve the separation of closely running spots, decrease the polarity of the mobile phase (e.g., increase the hexane content).
-
If you observe tailing, it may be due to the basic nature of the benzimidazole interacting with acidic sites on the silica. Adding a small amount of a modifier like triethylamine (0.1–1%) to your mobile phase can mitigate this issue.
-
-
-
Proper Column Technique:
-
Loading: Avoid overloading the column. A general guideline is to use a ratio of 1:30 to 1:50 of crude product to silica gel by weight.
-
Packing: A well-packed column is crucial for good separation. Ensure the silica gel is uniformly settled to prevent channeling.
-
Data-Driven Solvent System Selection:
| Mobile Phase Composition (Hexane:EtOAc) | Target Compound Rƒ | Impurity Rƒ | Separation (ΔRƒ) | Recommendation |
| 70:30 | 0.55 | 0.60 | 0.05 | Poor separation. Decrease polarity. |
| 80:20 | 0.35 | 0.45 | 0.10 | Improved separation. A good starting point. |
| 90:10 | 0.15 | 0.28 | 0.13 | Good separation, but elution may be slow. |
Experimental Protocol: Optimized Flash Chromatography
-
Slurry Preparation: Create a slurry of silica gel in your chosen low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Column Packing: Carefully pack the column with the slurry, ensuring no air is trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small portion of silica gel. After evaporating the solvent, carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity if necessary, while collecting fractions and monitoring them by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound, and how does it influence purification?
A1: The benzimidazole core is amphoteric, capable of acting as both an acid and a base. The strongly electron-withdrawing trifluoromethyl group at the 2-position significantly reduces the basicity of the imidazole nitrogen. This makes the compound a much weaker base than unsubstituted benzimidazole. This property is key for purification via acid-base extraction.[3][5][6] By washing an organic solution of the crude material with a dilute aqueous acid (e.g., 1M HCl), more basic impurities can be removed into the aqueous layer. Conversely, a wash with a dilute base (e.g., 1M NaOH) will remove acidic impurities.[5][7]
Q2: What are the typical byproducts in the synthesis of this compound?
A2: The synthesis generally involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid or a derivative.[8] Common impurities may include unreacted 4,5-dimethyl-1,2-phenylenediamine, partially cyclized intermediates, and N-acylated side products. These can often be identified by LC-MS or NMR analysis of the crude reaction mixture.
Q3: Are there specific safety precautions for handling this compound?
A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood. Although specific toxicity data may be limited, benzimidazole derivatives and fluorinated organic compounds should be handled with care.[9] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- Benchchem.
- Benchchem. Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Benchchem.
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- Alfa Chemistry. CAS 1799-79-7 this compound.
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- RSC Publishing. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. 2021.
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- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
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- Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors.
- BOC Sciences. CAS 1799-79-7 this compound.
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- Solubility of Things. 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole.
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- PubChemLite. Benzimidazole, 5-methyl-2-(trifluoromethyl)- (C9H7F3N2).
- Semantic Scholar.
- Prochemonline. 5-Amino-2-(trifluoromethyl)benzimidazole (CAS 3671-66-7) – Thermophysical Properties.
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Technical Support Center: Synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated benzimidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common impurities, optimize your reaction conditions, and ensure the successful synthesis and purification of your target compound.
Introduction to the Synthesis
The most common and direct route to this compound is the Phillips condensation reaction. This involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid (TFA), often with heating in a strong acid medium like hydrochloric acid or polyphosphoric acid (PPA) to facilitate the dehydration and ring closure. While seemingly straightforward, this reaction can give rise to several impurities that can complicate purification and affect the final product's quality. This guide will focus on identifying and mitigating these common impurities.
Troubleshooting Guide: Common Impurities and Their Solutions
This section addresses specific issues you might encounter during your synthesis, focusing on the identification and remediation of common impurities.
FAQ 1: My reaction mixture is a complex mess, and the yield of the desired product is low. What are the likely culprits?
Low yields and complex reaction mixtures are often due to incomplete reaction or the formation of stable by-products. The most common impurities in this synthesis are:
-
Unreacted Starting Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Trifluoroacetic acid (as a salt)
-
-
Incomplete Cyclization Intermediate:
-
N-(4,5-dimethyl-2-aminophenyl)-2,2,2-trifluoroacetamide
-
-
Diacylated By-product:
-
N,N'-bis(trifluoroacetyl)-4,5-dimethyl-1,2-phenylenediamine
-
-
Polymeric By-products:
-
High molecular weight species formed from the self-condensation of the diamine.
-
Visualizing the Reaction and Impurity Formation:
Caption: Synthetic pathway and common impurity formation.
FAQ 2: How can I identify the N-(4,5-dimethyl-2-aminophenyl)-2,2,2-trifluoroacetamide intermediate in my crude product?
The presence of the mono-acylated intermediate is a common sign of incomplete cyclization.
Identification:
-
TLC Analysis: The intermediate is typically more polar than the final benzimidazole product. It will have a lower Rf value on silica gel plates.
-
¹H NMR Spectroscopy: Look for two distinct singlets for the aromatic protons, two singlets for the methyl groups, and a broad singlet for the unreacted amino group (NH₂) in addition to the amide (NH) proton. The chemical shifts will differ from the final product.
-
Mass Spectrometry (MS): The intermediate will have a molecular ion peak corresponding to the addition of a trifluoroacetyl group to the diamine, minus the loss of a water molecule from the amide formation.
Troubleshooting and Prevention:
-
Increase Reaction Time and/or Temperature: Incomplete cyclization often means the reaction hasn't gone to completion. Prolonging the reaction time or increasing the temperature can drive the cyclization forward.
-
Ensure Sufficient Acid Catalyst: A strong acid catalyst is crucial for the dehydration step of the cyclization. If using HCl, ensure it is sufficiently concentrated. If using PPA, ensure it is fresh and properly mixed.
FAQ 3: I have a significant amount of a non-polar by-product. Could this be the diacylated impurity?
Yes, the formation of N,N'-bis(trifluoroacetyl)-4,5-dimethyl-1,2-phenylenediamine is a possibility, especially if an excess of trifluoroacetic acid is used or if the reaction conditions do not favor cyclization.
Identification:
-
TLC Analysis: This by-product is generally less polar than the mono-acylated intermediate and may have an Rf value similar to or slightly higher than the desired product, making separation by column chromatography challenging.
-
¹H NMR Spectroscopy: The spectrum will be more symmetrical than the mono-acylated intermediate. You will observe a single singlet for the two equivalent aromatic protons and a single singlet for the two equivalent methyl groups. There will be a characteristic downfield signal for the two amide protons.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the diamine plus two trifluoroacetyl groups, minus two molecules of water.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a controlled amount of trifluoroacetic acid (typically 1.0 to 1.2 equivalents). A large excess can promote diacylation.
-
Stepwise Addition: Consider adding the trifluoroacetic acid portion-wise to the reaction mixture to maintain a lower instantaneous concentration.
FAQ 4: My final product is highly colored, even after initial purification attempts. What causes this and how can I remove the color?
Color in the final product is often due to the formation of polymeric or oxidized by-products.[1]
Cause:
-
Aromatic diamines can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by high reaction temperatures or the presence of air (oxygen).
-
Under strongly acidic and high-temperature conditions, some polymerization of the starting diamine can occur.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control Temperature: Avoid excessive heating, as this can promote both oxidation and polymerization.
-
Purification:
-
Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively remove colored impurities.
-
Recrystallization: Careful recrystallization from a suitable solvent system can also help to leave colored impurities in the mother liquor.
-
Experimental Protocols for Purification
Protocol 1: Recrystallization for the Removal of Common Impurities
Recrystallization is an effective method for purifying the final product, especially for removing unreacted starting materials and the mono-acylated intermediate.
Step-by-Step Methodology:
-
Solvent Selection: A common solvent system for recrystallizing benzimidazoles is an ethanol/water or methanol/water mixture. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent (the same solvent mixture used for recrystallization).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Challenging Separations
For separating the desired product from the less polar diacylated by-product, column chromatography is often necessary.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The diacylated by-product, being less polar, should elute first.
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Summary of Impurities
| Impurity Name | Common Cause | Identification | Purification Method |
| 4,5-dimethyl-1,2-phenylenediamine | Incomplete reaction | TLC, ¹H NMR, MS | Recrystallization, Column Chromatography |
| Trifluoroacetic acid (salt) | Incomplete reaction | Water wash, pH adjustment | Aqueous workup |
| N-(4,5-dimethyl-2-aminophenyl)-2,2,2-trifluoroacetamide | Incomplete cyclization | TLC, ¹H NMR, MS | Recrystallization, Column Chromatography |
| N,N'-bis(trifluoroacetyl)-4,5-dimethyl-1,2-phenylenediamine | Excess TFA | TLC, ¹H NMR, MS | Column Chromatography |
| Polymeric/Oxidized By-products | High temperature, presence of oxygen | Intense color | Activated Charcoal, Recrystallization |
Conclusion
The synthesis of this compound, while a standard transformation, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and the nature of the resulting by-products, researchers can effectively troubleshoot their experiments, leading to higher yields and a purer final product. The purification protocols provided in this guide offer practical solutions for obtaining high-quality material for further research and development.
References
- Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928, 2393-2399.
- Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951, 48 (3), 397–541.
Sources
Technical Support Center: Degradation Pathways of 5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. Given the limited direct literature on this specific molecule, this guide synthesizes information from studies on analogous benzimidazole structures to provide robust troubleshooting advice and scientifically grounded predictions of its degradation pathways.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] Its structural similarity to known bioactive benzimidazoles, which exhibit a wide range of pharmacological activities including antimicrobial and anthelmintic properties, makes it a compound of interest.[5][6][7] Understanding the metabolic and abiotic degradation pathways of this molecule is crucial for evaluating its potential efficacy, toxicity, and environmental fate. This guide provides predicted degradation pathways, troubleshooting for common experimental challenges, and detailed experimental protocols.
Predicted Degradation Pathways
The degradation of this compound is expected to proceed through several pathways, including metabolic transformations mediated by enzymes and abiotic degradation induced by factors such as light.
Metabolic Degradation
The metabolism of benzimidazoles is primarily governed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases, predominantly in the liver.[8] The substituents on the benzimidazole core strongly influence the metabolic fate of the compound.[8] For this compound, the following metabolic transformations are predicted:
-
Phase I Metabolism:
-
Aromatic Hydroxylation: The benzene ring is a likely site for hydroxylation, primarily at the 4- and 7-positions.
-
Oxidation of Methyl Groups: One or both of the methyl groups at the 5- and 6-positions can undergo oxidation to form hydroxymethyl derivatives, which can be further oxidized to carboxylic acids.
-
Defluorination: While the trifluoromethyl group is generally stable, metabolic defluorination can occur, although it is typically a minor pathway.
-
-
Phase II Metabolism:
-
The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
-
Caption: Predicted Phase I and Phase II metabolic pathways.
Abiotic Degradation: Photodegradation
Benzimidazole derivatives are often susceptible to photodegradation.[9][10][11][12] Exposure to light, particularly UV radiation, can induce chemical transformations. The rate and products of photodegradation can be influenced by the solvent, pH, and presence of photosensitizers.
-
Potential Photodegradation Reactions:
Caption: Potential photodegradation pathways.
Troubleshooting Guide
This section addresses common issues encountered during the experimental investigation of degradation pathways.
I. Sample Preparation and Analysis
-
Q1: I am not detecting the parent compound or any metabolites in my LC-MS analysis. What could be the problem?
-
A1:
-
Extraction Inefficiency: The compound may not be efficiently extracted from the sample matrix. Optimize your extraction solvent and method (e.g., liquid-liquid extraction vs. solid-phase extraction).
-
Matrix Effects: Components in your sample matrix (e.g., salts, proteins) can suppress the ionization of your target analyte in the mass spectrometer. Dilute your sample or use a more effective cleanup method.
-
Compound Instability: The compound may be degrading during sample preparation or storage. Ensure samples are kept at a low temperature and protected from light.
-
Incorrect MS Parameters: Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) and use the correct precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
-
-
Q2: I am observing numerous unexpected peaks in my chromatogram. How can I identify them?
-
A2:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to predict their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the unknown peaks in the mass spectrometer to obtain their fragmentation patterns. These patterns can provide structural information and can be compared to the fragmentation of the parent compound.
-
Isotope Labeling: If possible, synthesize an isotopically labeled version of the parent compound (e.g., with ¹³C or ¹⁵N). Metabolites will show a characteristic mass shift, making them easier to identify.
-
-
-
Q3: My analytical results are not reproducible. What are the common sources of variability?
-
A3:
-
pH Control: The stability and ionization of benzimidazoles can be pH-dependent. Ensure that the pH of your samples and mobile phases is consistent.
-
Light Exposure: As benzimidazoles can be photosensitive, minimize the exposure of your samples to light during all stages of the experiment.[9][11][12]
-
Temperature Fluctuations: Degradation rates are often temperature-dependent. Maintain consistent temperatures during incubations and sample storage.
-
Inconsistent Biological Matrices: If using biological matrices like liver microsomes or plasma, ensure that the source and batch are consistent, as enzyme activity can vary.
-
-
II. In Vitro Metabolism Studies
-
Q4: I am not observing any metabolism of the compound with liver microsomes. What should I check?
-
A4:
-
Enzyme Activity: Verify the activity of your liver microsomes using a known substrate for common CYP enzymes.
-
Cofactor Concentration: Ensure that you are using fresh and appropriate concentrations of cofactors, particularly NADPH for CYP-mediated reactions.
-
Enzyme Inhibition: The compound itself may be an inhibitor of the metabolizing enzymes at the concentration you are using.[14] Perform a concentration-dependent study to assess this possibility.
-
Incorrect Incubation Time: The incubation time may be too short to observe significant metabolism. Perform a time-course experiment.
-
-
-
Q5: How can I determine which CYP enzymes are responsible for the metabolism of my compound?
-
A5:
-
Specific CYP Inhibitors: Use a panel of selective chemical inhibitors for different CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.[15]
-
Recombinant Human CYP Enzymes: Incubate your compound with individual recombinant human CYP enzymes to directly identify which ones are capable of metabolizing it.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the most probable metabolic "hotspots" on the this compound molecule?
-
A: Based on related structures, the most likely metabolic hotspots are the 4- and 7-positions on the benzene ring for hydroxylation and the two methyl groups for oxidation.[16]
-
-
Q: How does the trifluoromethyl group affect the metabolism and stability of the molecule?
-
A: The electron-withdrawing nature of the trifluoromethyl group generally increases the metabolic stability of the molecule by deactivating the adjacent aromatic ring to electrophilic attack. While direct metabolism of the CF₃ group is possible, it is typically less favorable than reactions on other parts of the molecule.
-
-
Q: What are the recommended starting analytical conditions for LC-MS/MS analysis?
-
A: A reverse-phase C18 column is a good starting point.[17] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), is recommended. For MS detection, electrospray ionization (ESI) in positive ion mode is often suitable for benzimidazoles.
-
-
Q: Is microbial degradation of this compound a likely pathway?
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Thaw human liver microsomes (HLMs) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (typically 0.5-1 mg/mL final concentration), and the test compound (typically 1-10 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Photodegradation Study
-
Sample Preparation:
-
Prepare a solution of the test compound in a photochemically inert solvent (e.g., acetonitrile, water).
-
Transfer the solution to a quartz cuvette or vial.
-
-
Irradiation:
-
Analysis:
-
At each time point, withdraw an aliquot of the sample for LC-MS/MS analysis to quantify the parent compound and identify degradation products.
-
Data Summary
Table 1: Predicted Metabolites and their Monoisotopic Masses
| Proposed Metabolite | Molecular Formula | Monoisotopic Mass (Da) |
| Parent Compound | C₁₀H₉F₃N₂ | 214.0718 |
| Monohydroxylated Metabolite | C₁₀H₉F₃N₂O | 230.0667 |
| Hydroxymethyl Metabolite | C₁₀H₉F₃N₂O | 230.0667 |
| Carboxylic Acid Metabolite | C₁₀H₇F₃N₂O₂ | 244.0460 |
Table 2: Recommended Starting Conditions for LC-MS/MS Analysis
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
References
-
Pretreatment and Determination Methods for Benzimidazoles: An Update since 2005. ResearchGate. [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. [Link]
-
Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. PubMed. [Link]
-
A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. PubMed. [Link]
-
Benzimidazole Fungicides in Environmental Samples: Extraction and Determination Procedures. accedaCRIS. [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. J-STAGE. [Link]
-
Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. ResearchGate. [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. [Link]
-
Research Progress on Benzimidazole Fungicides: A Review. Semantic Scholar. [Link]
-
Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. [Link]
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab.
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
-
Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. [Link]
-
Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. [Link]
-
Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed. [Link]
-
5,6-Dimethyl-2-trifluoromethylbenzimidazole. PubChem. [Link]
-
Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. PubMed. [Link]
-
The metabolism of benzimidazole anthelmintics. PubMed. [Link]
-
Alternative energy production pathways in Taenia crassiceps cysticerci in vitro exposed to a benzimidazole derivative (RCB20). Cambridge University Press & Assessment. [Link]
-
(S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. PubMed. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. [Link]
-
Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC. [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate. [Link]
-
The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. PMC. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
5,6-Dimethyl-1H-benzimidazol-3-ium nitrate. PMC. [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. 5,6-Dimethyl-2-trifluoromethylbenzimidazole | C10H9F3N2 | CID 15725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. maaz.ihmc.us [maaz.ihmc.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 10. researchgate.net [researchgate.net]
- 11. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific benzimidazole synthesis.
Introduction
The synthesis of 2-(trifluoromethyl)-1H-benzimidazoles is of significant interest in medicinal chemistry due to the profound impact of the trifluoromethyl group on the biological properties of molecules.[1] The Phillips-Ladenburg condensation, a classical method involving the reaction of an o-phenylenediamine with a carboxylic acid, is a common route for this synthesis.[2][3][4][5][6] However, achieving high yields can be challenging and is often dependent on a variety of factors including reaction conditions, catalyst choice, and reagent purity.[2][7] This guide provides a structured approach to identifying and resolving common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: Low yields in benzimidazole synthesis can often be attributed to suboptimal reaction conditions, such as temperature and solvent choice.[2] The Phillips-Ladenburg reaction, which is a common method for this synthesis, often requires high temperatures to proceed efficiently, sometimes as high as 250–300 °C.[2] These harsh conditions can lead to the degradation of starting materials or the final product. Additionally, the choice of acid catalyst and its concentration are critical.
Q2: Can impurities in my starting materials affect the reaction?
A2: Absolutely. The purity of the 4,5-dimethyl-1,2-phenylenediamine and trifluoroacetic acid is paramount. Impurities can interfere with the catalytic cycle and lead to the formation of unwanted side products, thereby reducing the overall yield of the desired benzimidazole.[2] It is highly recommended to use reagents of the highest possible purity and to consider purification of starting materials if their quality is uncertain.
Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
A3: The formation of multiple products often points to side reactions. One common side reaction in benzimidazole synthesis is the formation of benzodiazepine-2-ones, especially when reacting o-phenylenediamine with β-ketoesters under neutral conditions.[2][8] While your synthesis uses trifluoroacetic acid, incomplete cyclization or side reactions involving the trifluoromethyl group can also lead to a mixture of products. The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction.[7]
Q4: How critical is the choice of catalyst?
A4: The catalyst plays a crucial role in both the rate and yield of the reaction. While the Phillips-Ladenburg reaction can be performed with a mineral acid like HCl, a variety of other catalysts have been shown to be effective, often under milder conditions.[4][9] These include Lewis acids, solid acid catalysts, and even metal-based catalysts.[7][10] The absence of a catalyst or the use of an inappropriate one can lead to significantly lower yields and longer reaction times.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Problem 1: Consistently Low Product Yield (<50%)
Possible Causes and Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Suboptimal Reaction Temperature | The Phillips condensation often requires elevated temperatures to overcome the activation energy for the cyclization step.[2][3] Insufficient heat can lead to incomplete reaction. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS. Be mindful that excessively high temperatures can cause degradation. |
| Inappropriate Solvent | The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants.[2] A solvent that does not facilitate the dissolution of starting materials or the stabilization of reaction intermediates can hinder the reaction. | Perform a solvent screen with solvents of varying polarity such as toluene, xylene, DMF, or DMSO. Some modern approaches even utilize green solvents like water or ethanol with appropriate catalysts.[11] |
| Ineffective Catalyst or Incorrect Catalyst Loading | The acid catalyst is essential for protonating the carbonyl group of trifluoroacetic acid, making it more susceptible to nucleophilic attack by the diamine.[4] An inappropriate catalyst or incorrect concentration can lead to a slow or incomplete reaction. | If using a mineral acid like HCl, ensure the concentration is appropriate (e.g., 4N HCl is commonly used).[4] Consider screening other acid catalysts such as p-toluenesulfonic acid (p-TsOH).[7][9] In some cases, Lewis acids or heterogeneous catalysts might offer better yields and easier workup.[7][10] |
| Impure Starting Materials | Impurities in the 4,5-dimethyl-1,2-phenylenediamine or trifluoroacetic acid can act as catalyst poisons or participate in side reactions.[2] | Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the diamine by recrystallization and use freshly opened, high-purity trifluoroacetic acid. |
Problem 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Side Reactions Due to Harsh Conditions | High temperatures can promote side reactions, such as polymerization of the starting materials or decomposition of the product.[2] | Explore alternative synthetic routes that proceed under milder conditions. For instance, copper-catalyzed cyclization of o-phenylenediamines with hexafluoroacetylacetone has been reported to give high yields of 2-trifluoromethyl benzimidazoles.[1][12] |
| Incomplete Cyclization | The reaction proceeds through an N-acylated intermediate.[4] If the subsequent intramolecular cyclization is slow or incomplete, you may isolate this intermediate or other related byproducts. | Ensure sufficient reaction time by monitoring the disappearance of the starting materials and the formation of the product via TLC or LC-MS. Optimizing the catalyst and temperature can also drive the reaction to completion. |
| Oxidation of the Phenylenediamine | o-Phenylenediamines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using the dihydrochloride salt of the diamine can sometimes reduce the formation of colored impurities.[13] |
Experimental Protocols
Standard Synthesis Protocol (Phillips-Ladenburg Method)
This protocol is a general guideline and may require optimization.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Trifluoroacetic acid
-
4N Hydrochloric acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-1,2-phenylenediamine (1 equivalent).
-
Add toluene to the flask.
-
Add trifluoroacetic acid (1.1 equivalents) dropwise to the stirred solution.
-
Add 4N Hydrochloric acid as the catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[14][15][16]
| Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the benzimidazole core and signals for the two methyl groups. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| ¹³C NMR | Signals for the aromatic carbons, the methyl carbons, and the carbon of the CF₃ group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point indicates high purity. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Phillips-Ladenburg synthesis of benzimidazoles.
Caption: Proposed mechanism for the Phillips-Ladenburg synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing low yield issues.
Caption: A systematic workflow for troubleshooting low product yield.
References
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Chen, X., Zhou, X.-Y., Liu, H.-L., Zhang, S., & Bao, M. (2023). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry.
- Chen, X., Zhou, X.-Y., Liu, H.-L., Zhang, S., & Bao, M. (2023). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry.
- (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- (n.d.). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. ResearchGate.
- (n.d.). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed.
- (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
- (n.d.). Optimization of the reaction conditions a . | Download Scientific Diagram. ResearchGate.
- (2015). Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Journal of Pharmaceutical Science and Bioscientific Research.
- (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
- (n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry.
- (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. NIH.
- (n.d.). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science.
- (n.d.). Design, synthesis, and characterization of some new benzimidazole derivatives and biological evaluation. ResearchGate.
- (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- (2025). (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate.
- Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32.
- (n.d.). Synthesis of benzimidazole. Slideshare.
- (n.d.). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
- (n.d.). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed.
- (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Indian Academy of Sciences.
- (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH.
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Publishing.
- (n.d.). Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis. Chemical Communications (RSC Publishing).
- (n.d.). Trifluoromethylation of benzimidazoles with TMSCF3. | Download Scientific Diagram. ResearchGate.
- (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab.
Sources
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Trifluoromethylated Benzimidazoles
Welcome to the technical support center for the synthesis of trifluoromethylated benzimidazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the trifluoromethyl (CF₃) group into the benzimidazole scaffold. The unique electronic properties of the CF₃ group make these compounds highly valuable in drug discovery, but their synthesis can present specific challenges and side reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target compounds.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the potential underlying chemistry and provides actionable steps to resolve the problem.
Issue 1: Mass Spectrometry Indicates Loss of Fluorine
Q: My mass spectrum shows a significant peak corresponding to my target molecule minus 19 Da (HF) or 38 Da (2HF). What is causing this defluorination, and how can I prevent it?
A: The loss of fluorine atoms from the trifluoromethyl group is a known side reaction that can occur under several conditions, leading to the formation of difluoromethyl (-CF₂H) or monofluoromethyl (-CFH₂) impurities.[1][2][3]
Underlying Causes:
-
Strong Bases: Strong bases can initiate an elimination-type mechanism, particularly if there's an abstractable proton nearby. While the CF₃ group itself is not directly attacked, the base can abstract a proton from another part of the molecule, leading to a cascade that results in fluoride elimination.
-
Nucleophilic Attack: Potent nucleophiles can, in some cases, attack the carbon of the CF₃ group, although this is less common due to the strength of the C-F bond.
-
Reductive Conditions: Certain reductive methods, especially those employing single-electron transfer (SET) mechanisms like some photocatalytic systems, can reductively cleave C-F bonds.[1]
-
Transition Metal Catalysts: Some transition metal catalysts, particularly in lower oxidation states, can interact with the CF₃ group and facilitate C-F bond activation and subsequent defluorination.
Troubleshooting & Optimization:
-
Re-evaluate Your Base: If your reaction uses a strong base (e.g., alkoxides, organolithiums), consider switching to a milder, non-nucleophilic base.
-
Recommended Alternatives: Carbonates (K₂CO₃, Cs₂CO₃), organic amines (e.g., triethylamine, DIPEA), or proton sponges.
-
-
Control Reaction Temperature: Defluorination reactions often have a higher activation energy than the desired reaction. Running your experiment at a lower temperature can significantly reduce the rate of this side reaction.
-
Inert Atmosphere: If you suspect a reductive pathway, ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can participate in redox cycles.
-
Catalyst Screening: If using a metal catalyst, screen different ligands or metals. Sometimes a subtle change in the electronic or steric environment of the metal center can prevent unwanted interaction with the CF₃ group.
Issue 2: Formation of a Carboxylic Acid Byproduct
Q: I'm observing the formation of a byproduct where the -CF₃ group has been converted to a carboxylic acid (-COOH). Why is this happening?
A: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a classic side reaction that typically occurs under harsh acidic or basic conditions.[4][5][6][7]
Mechanistic Insight:
Under strongly acidic conditions (e.g., fuming sulfuric acid), the reaction is thought to proceed through protonation of the fluorine atoms, leading to the formation of a difluorobenzylic carbocation.[5][8] Subsequent nucleophilic attack by water or sulfate, followed by further hydrolysis, ultimately yields the carboxylic acid. Under strongly basic conditions, direct nucleophilic attack by hydroxide on the carbon of the CF₃ group can initiate the hydrolysis, although this often requires elevated temperatures.
Workflow for Diagnosing and Preventing CF₃ Hydrolysis
Caption: Competing pathways leading to N-oxide vs. desired benzimidazole.
Recommended Solutions:
-
Pre-reduction of the Nitro Group: The most reliable method is to perform a separate step to reduce the nitro group to the amine before the condensation and cyclization reaction. This eliminates the possibility of the nitro group's oxygen participating in the ring closure.
-
Standard Reduction Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acid (e.g., SnCl₂, Fe/HCl).
-
-
Optimize Reductive Cyclization Conditions: If performing a one-pot reductive cyclization, ensure the conditions are sufficiently reducing to fully convert the nitro group to the amine before cyclization is initiated. This can sometimes be achieved by adjusting the reducing agent, temperature, or reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the best general practices for handling and setting up reactions with o-phenylenediamines to avoid colored impurities?
A1: o-Phenylenediamines are highly susceptible to air oxidation, which produces intensely colored, polymeric impurities that can complicate purification. [9]To minimize this:
-
Use high-purity starting materials. If necessary, purify the o-phenylenediamine by recrystallization or sublimation before use.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Use degassed solvents.
-
If colored impurities still form, they can often be removed by treating a solution of the crude product with activated carbon. [9] Q2: How can I control regioselectivity when using an unsymmetrically substituted o-phenylenediamine?
A2: The synthesis of a single regioisomer of a 1,2-disubstituted benzimidazole can be challenging. [10]The outcome is often dependent on the subtle electronic and steric differences between the two amino groups.
-
Stepwise Synthesis: A more controlled approach is a stepwise synthesis. For example, one amine can be selectively acylated or alkylated first, followed by reduction of the other functional group (if necessary) and then cyclization.
-
Catalyst Control: Certain catalysts may exhibit a preference for one amine over the other, leading to improved regioselectivity. Screening different acid or metal catalysts is recommended. [11] Q3: Are there any "green" or more sustainable methods for synthesizing trifluoromethylated benzimidazoles?
A3: Yes, the field is moving towards more environmentally friendly methods.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and sometimes improve yields, often with less solvent. [10][12]* Water as a Solvent: Some modern protocols utilize water as a solvent, which is a significant improvement over traditional organic solvents. [13]* Catalytic Methods: The use of efficient, recyclable catalysts (including nanocatalysts) reduces waste compared to stoichiometric reagents. [14]
References
- Olah, G. A., & Prakash, G. K. S. (2017). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Organic Chemistry.
- Hu, J., & Wang, J. (2022). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry.
- Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
-
Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Smith, A. B., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3563. [Link]
- Prakash, G. K. S., et al. (2025).
- Taylor, R. J. K., & Smith, A. D. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
- Boruah, R., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38935-38945.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
-
Carvalho, L. C. R., et al. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry, 17(45), 12544-55. [Link]
- BenchChem. (2025). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis. BenchChem Technical Support.
- Al-Masri, M., et al. (2012). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 41(35), 10762-10771.
- Politano, F., et al. (2017). Preparation of benzimidazole N-oxides by a two-step continuous flow process. Chemistry of Heterocyclic Compounds, 52(11), 935-939.
- Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- El Rayes, S. M., et al. (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab.
- Unknown Author. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry.
- Politano, F., et al. (2025). Preparation of benzimidazole N-oxides by a two-step continuous flow process.
- Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(3), 389-392.
- Schulenberg, J. W., & Cornrich, S. (1966). Preparation of benzimidazole N-oxides by catalytic hydrogenation.
- Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(14), 1879-1882.
- Unknown Author. (2023).
- Weng, Z., et al. (2022). Copper-mediated three-component synthesis of 2-trifluoromethyl benzimidazoles. Organic Chemistry Frontiers.
- Vaccaro, L., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 313-319.
- Unknown Author. (2023).
- Unknown Author. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2665.
- Unknown Author. (2022).
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem Technical Support.
- Unknown Author. (n.d.). The trifluoromethyl group in organic synthesis. A review. ElectronicsAndBooks.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. .
- Unknown Author. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(11), 3584.
- Unknown Author. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(42), 29457-29482.
- Unknown Author. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Accounts of Chemical Research, 51(10), 2264-2277.
- Unknown Author. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
- Unknown Author. (n.d.). Examples of trifluoromethyl-substituted benzimidazoles.
- Shchegol'kov, E. V., et al. (2013). Modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents. Russian Journal of Organic Chemistry, 49(3), 417-420.
Sources
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- 2. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
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- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole synthesis
Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. The focus is on improving reaction efficiency, yield, and purity by understanding the underlying chemical principles that govern the reaction.
Introduction: Understanding the Synthetic Challenge
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common and direct route is the condensation of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid (TFA) or a derivative thereof. While the symmetrical nature of the diamine precursor simplifies the issue of regioselectivity that plagues unsymmetrical analogs, achieving high yield and purity can be challenging. Common hurdles include incomplete cyclization, low yields, and difficult purifications. This guide addresses these specific issues through a structured, problem-solving approach.
Foundational Synthesis Pathway: The Phillips Condensation
The cornerstone of benzimidazole synthesis is the Phillips condensation reaction, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating acid catalyst.[1][2] For the title compound, this translates to the reaction of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid.
Caption: Core reaction pathway for the synthesis of the target benzimidazole.
Standard Experimental Protocol (Phillips Condensation)
This protocol provides a baseline for the synthesis. Subsequent sections will focus on troubleshooting deviations from the expected outcome.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in MeSO₃H) as the solvent and dehydrating agent.
-
Reactant Addition: Slowly add trifluoroacetic acid (1.1 to 1.5 eq) to the mixture. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 100-140°C for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a base (e.g., concentrated ammonium hydroxide or 10M NaOH) until the pH is ~7-8. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then purify further by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and typically stems from incomplete reaction, suboptimal thermal conditions, or inefficient dehydration.
Causality & Solutions:
-
Inefficient Dehydration: The final cyclization step to form the imidazole ring is a dehydration reaction. If water is not effectively removed, the equilibrium can favor the uncyclized intermediate, reducing the yield.
-
Solution: Ensure a potent dehydrating agent is used. While trifluoroacetic acid can act as its own catalyst, its dehydrating power is limited. Using a stronger medium like polyphosphoric acid (PPA) or Eaton's reagent is highly effective. Microwave-assisted synthesis can also rapidly drive the reaction to completion by efficiently removing water.[3]
-
-
Suboptimal Temperature and Time: The reaction requires significant thermal energy to overcome the activation barrier for cyclization.
-
Solution: If using conventional heating, ensure the temperature is maintained consistently. An increase in temperature or reaction time may be necessary.[4] However, excessively high temperatures can lead to degradation. See the table below for a comparison of conditions.
-
-
Purity of Starting Materials: Impurities in the 4,5-dimethyl-1,2-phenylenediamine, such as oxidized species, can inhibit the reaction.
-
Solution: Use freshly recrystallized or high-purity diamine. The diamine is susceptible to air oxidation and should be stored under an inert atmosphere.[5]
-
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Method | Catalyst/Medium | Temperature (°C) | Typical Time | Expected Yield | Reference |
| Conventional | 4M HCl | Reflux | 6-12 h | Moderate | [6] |
| Conventional | PPA (Polyphosphoric Acid) | 120-140°C | 4-8 h | Good to Excellent | [2] |
| Microwave | Montmorillonite K10 | 100-150°C | 10-30 min | Excellent | [2][3] |
| Solvent-Free | p-Toluenesulfonic acid | 100°C | 1-2 h | Good | [7] |
Q2: I'm observing significant side products and impurities during analysis. How can I identify and minimize them?
Answer: The formation of side products often arises from incomplete cyclization or side reactions involving the highly reactive amine groups.
Caption: Troubleshooting workflow for purity issues in the synthesis.
Common Impurities & Mitigation Strategies:
-
Uncyclized Amide Intermediate: This occurs when the initial acylation of the diamine by TFA is successful, but the subsequent intramolecular cyclization and dehydration fail.
-
Identification: This impurity will have a higher polarity than the final product on TLC and a different mass in MS analysis.
-
Mitigation: As with low yield, this is primarily an issue of insufficient driving force for dehydration. Employing a stronger acid catalyst (PPA, Eaton's reagent) or higher temperatures is the most effective solution.[2]
-
-
Oxidized Starting Material: 4,5-dimethyl-1,2-phenylenediamine is prone to oxidation, which can introduce colored impurities that are difficult to remove.
-
Identification: Often appears as dark, tarry substances or highly colored spots on a TLC plate.
-
Mitigation: Always run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly purified starting materials.[8]
-
-
Polymeric Byproducts: Under harsh acidic conditions, side reactions can lead to the formation of polymeric materials.
-
Mitigation: Avoid excessively high temperatures (>160°C) for prolonged periods. Ensure efficient stirring to prevent localized overheating.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the methyl groups on the 4,5-dimethyl-1,2-phenylenediamine starting material?
Answer: The two methyl groups play a crucial electronic role. As electron-donating groups (EDGs), they increase the electron density of the benzene ring through an inductive effect.[8] This, in turn, enhances the nucleophilicity of the two amino groups, making them more reactive towards the electrophilic carbonyl carbon of trifluoroacetic acid. This generally leads to faster reaction rates compared to the unsubstituted 1,2-phenylenediamine under identical conditions.[8]
Q2: Why is a strong acid like PPA or Eaton's reagent often required when TFA is already an acid?
Answer: This is a key point of process optimization. While TFA is a strong acid, its primary role in this reaction is as a reactant—the source of the trifluoromethyl group. The overall reaction is a condensation that produces two molecules of water. A reagent like PPA or Eaton's reagent serves two critical functions that TFA alone cannot perform efficiently:
-
Powerful Dehydrating Agent: It chemically sequesters the water produced, driving the reaction equilibrium towards the cyclized benzimidazole product.
-
Non-Nucleophilic Acidic Medium: It provides a highly acidic environment to protonate intermediates and catalyze the cyclization, without competing as a nucleophile.
Q3: Are there alternatives to trifluoroacetic acid for introducing the -CF₃ group?
Answer: Yes, other reagents can be used, although TFA is often the most direct. Alternatives include:
-
Trifluoroacetic Anhydride (TFAA): A much more reactive acylating agent. It can facilitate the initial amide formation under milder conditions, but it is more expensive and moisture-sensitive.
-
Ethyl Trifluoroacetate: Can be used in a condensation reaction, but this typically requires different catalytic systems and may proceed at a slower rate. The choice often comes down to a balance of reactivity, cost, and reaction conditions. For most lab-scale and industrial applications, the direct condensation with TFA in a strong acid medium remains the most robust method.[9][10]
References
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
-
Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. [Link]
-
ResearchGate. (n.d.). Benzimidazoles synthesis from o-phenylenediamines 1b-h. [Link]
- BOC Sciences. (n.d.). Chlorhexidine and Impurities.
- Bohrium. (n.d.). synthesis-of-trifluoromethyl-benzimidazoles-with-potential-anti-microbial-activities.
- RSC Publishing. (2023).
-
ResearchGate. (n.d.). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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Perdicchia, D., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 1808-1814. [Link]
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ResearchGate. (n.d.). Identification and Isolation of Chlorhexidine Digluconate Impurities. [Link]
- NIH. (n.d.). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles.
-
SynZeal. (n.d.). Chlorhexidine Impurities. [Link]
- NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- NIH. (n.d.). 2-Trifluoromethyl-1H-benzimidazole.
- Simson Pharma Limited. (n.d.). Chlorhexidine Dihydrochloride Impurity B.
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
- Bentham Science. (2023).
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
PubChem. (n.d.). 5,6-Dimethyl-2-trifluoromethylbenzimidazole. [Link]
-
ResearchGate. (n.d.). (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). [Link]
- Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents.
- Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Benchchem. (n.d.). Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids.
- NIH. (n.d.).
- ACG Publications. (2023).
-
ResearchGate. (n.d.). On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from β -ketoesters. [Link]
-
PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. [Link]
-
PubMed. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. [Link]
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- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this important fluorinated benzimidazole derivative. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your process, and ensure a safe and successful synthesis campaign.
I. Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that can arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions.
Reaction & Synthesis
Question 1: My reaction yield has significantly dropped upon scaling up from the lab to a pilot plant reactor. What are the likely causes and how can I mitigate this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are often masked at the laboratory scale. The primary culprits are typically related to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products.
-
Solution: Ensure your pilot plant reactor is equipped with an appropriate agitator design (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is optimized to ensure good mixing without causing excessive shear. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
-
-
Poor Heat Transfer: The condensation reaction to form the benzimidazole ring is often exothermic.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate the heat generated. This can lead to a temperature increase that promotes side reactions and degradation of both starting materials and the desired product.
-
Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a high-performance heat transfer fluid, internal cooling coils, or controlling the rate of addition of one of the reactants to manage the exotherm. A thorough thermal safety analysis, as highlighted in studies on the synthesis of trifluoromethylated heterocycles, is crucial before scaling up.[2]
-
-
Extended Reaction Times: What might be a matter of hours on the bench can translate to much longer reaction times at scale, increasing the potential for degradation.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). Do not simply extrapolate reaction times from the lab scale. The reaction should be quenched as soon as it reaches completion.
-
Question 2: I'm observing the formation of significant impurities that were not present or were negligible in my lab-scale synthesis. What are these impurities and how can I prevent their formation?
Answer: The impurity profile can change dramatically with scale. On a larger scale, minor side reactions that were previously undetected can become significant. For the synthesis of this compound, which is commonly prepared via the Phillips cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine and trifluoroacetic acid, several side products can emerge.[3]
-
Incomplete Cyclization: The intermediate N-(4,5-dimethyl-2-aminophenyl)-2,2,2-trifluoroacetamide may fail to cyclize completely, especially if the reaction temperature is not optimal or if water is not effectively removed.
-
Solution: Ensure the reaction is run under conditions that favor dehydrative cyclization. This may involve using a high-boiling point solvent with a Dean-Stark trap to remove water azeotropically. The use of a dehydrating agent or running the reaction under pressure to increase the temperature can also be beneficial.
-
-
Oxidation of the Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored, polymeric impurities that are difficult to remove. This is often exacerbated by prolonged reaction times and exposure to air at elevated temperatures.
-
Solution: Use high-purity 4,5-dimethyl-1,2-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimizing the reaction time is also critical.
-
-
Decarboxylation of Trifluoroacetic Acid: At very high temperatures, trifluoroacetic acid can decompose.
-
Solution: Maintain strict temperature control and avoid excessive heating.
-
Below is a diagram illustrating the main synthetic pathway and a potential side reaction leading to an incomplete cyclization impurity.
Caption: Synthetic pathway and a common side reaction.
Work-up & Purification
Question 3: My product is difficult to purify at scale. Simple recrystallization is not removing all the impurities. What are my options?
Answer: Purification is often a major hurdle in scaling up. What works well for a few grams in the lab may not be practical or effective for kilograms of material.
-
Optimize Recrystallization:
-
Solvent Screening: A single-solvent recrystallization may not be sufficient. Experiment with mixed-solvent systems to find a combination that maximizes the solubility of the product at high temperatures and minimizes its solubility at low temperatures, while leaving impurities dissolved.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile often yields larger, purer crystals.
-
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated to form water-soluble salts. This property can be exploited for purification.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an acidic aqueous solution (e.g., dilute HCl) to move the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which is then collected by filtration.
-
-
Activated Carbon Treatment: If your product is discolored due to minor, highly colored impurities, a treatment with activated carbon can be effective.
-
Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution to remove the carbon before proceeding with crystallization.
-
-
Column Chromatography: While often a last resort at a very large scale due to cost and solvent usage, flash chromatography with a suitable stationary phase (e.g., silica gel) and eluent system can be used for high-purity requirements.
Question 4: I'm having issues with product isolation after quenching the reaction. The product is not precipitating cleanly. What could be the problem?
Answer: Precipitation issues are common when transitioning from a lab-scale flask to a large reactor.
-
Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.
-
Solution: Try adding seed crystals of the pure product to induce crystallization. Scratching the inside of the reactor with a glass rod (if possible and safe) can also sometimes initiate nucleation.
-
-
"Oiling Out": The product may be separating as a liquid ("oiling out") rather than a solid. This can happen if the concentration of the product is too high or if the cooling is too rapid.
-
Solution: Dilute the solution with more of the anti-solvent or adjust the cooling rate to be slower. Vigorous stirring can also sometimes help to promote the formation of a solid precipitate.
-
-
pH Control: The pH of the solution after quenching and neutralization is critical for the precipitation of the benzimidazole.
-
Solution: Carefully monitor and adjust the pH to the point of minimum solubility for your product. This may require some experimentation to determine the optimal pH range.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the Phillips cyclocondensation reaction.[3] This involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with trifluoroacetic acid, typically at elevated temperatures in a high-boiling point solvent or with a dehydrating agent.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: As mentioned, the reaction can be exothermic. A thorough understanding of the reaction calorimetry is essential to prevent a thermal runaway.[2]
-
Handling of Reagents: Trifluoroacetic acid is corrosive and requires appropriate personal protective equipment (PPE). Phenylenediamines can be toxic and sensitizers.
-
Pressure Build-up: If the reaction is run in a sealed reactor, the formation of water vapor can lead to a significant increase in pressure. The reactor must be appropriately rated for the expected pressure.
-
Solvent Safety: Use of flammable solvents requires proper grounding and inerting of the reactor to prevent ignition sources.
Q3: Can I use a continuous flow reactor for this synthesis?
A3: Yes, continuous flow synthesis is an excellent option for scaling up the production of trifluoromethylated heterocycles.[4] It offers several advantages over batch processing, including better heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for higher throughput and automation.
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis via Phillips Cyclocondensation (Batch Process)
Materials:
| Reagent/Solvent | Molar Eq. | CAS Number |
| 4,5-Dimethyl-1,2-phenylenediamine | 1.0 | 3171-46-8 |
| Trifluoroacetic Acid | 1.1 - 1.5 | 76-05-1 |
| High-boiling point solvent (e.g., xylenes) | - | 1330-20-7 |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted jacketed glass reactor with 4,5-dimethyl-1,2-phenylenediamine and the solvent.
-
Reagent Addition: Begin agitation and slowly add the trifluoroacetic acid to the reactor at a controlled rate to manage the initial exotherm.
-
Heating: Heat the reaction mixture to reflux (typically 130-140 °C for xylenes) and maintain this temperature.
-
Water Removal: If using a system with a Dean-Stark trap, monitor and remove the water that is formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples for HPLC analysis until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Slowly add a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess trifluoroacetic acid.
-
Isolation: The product will precipitate out of the solution. Isolate the solid by filtration.
-
Washing and Drying: Wash the filter cake with water and then a non-polar solvent (e.g., heptane) to remove residual impurities. Dry the product under vacuum at an appropriate temperature.
Troubleshooting Workflow
Below is a troubleshooting workflow for common issues encountered during the scale-up synthesis.
Caption: Troubleshooting workflow for scale-up synthesis.
IV. References
-
Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10164–10171. [Link]
-
BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. Retrieved from BenchChem.
-
Dudd, L. M., Venardou, E., Garcia-Verdugo, E., Licence, P., Blake, A. J., Wilson, C., & Poliakoff, M. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187. [Link]
-
Hernández-Luis, F., Hernández-Campos, A., Castillo, R., Navarrete-Vázquez, G., Soria-Arteche, O., Hernández-Hernández, M., & Yépez-Mulia, L. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135–3141. [Link]
-
Navarrete-Vázquez, G., Moreno-Díaz, H., Téllez-Vargas, A., Torres-García, E., Tlalolini, K., Estrada-Soto, S., ... & Yépez-Mulia, L. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187–190. [Link]
-
Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 109943. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
Sci-Hub. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]
-
Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10164–10171. [Link]
-
Yan, G., & Yang, M. (2013). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 11(36), 6133–6139. [Link]
Sources
Technical Support Center: Analytical Methods for 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the analysis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting and quantifying impurities, complete with detailed protocols and troubleshooting advice to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should be looking for in a sample of this compound?
A1: Impurities can originate from various stages, including synthesis, degradation, and storage. They are typically categorized as follows:
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Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. A likely precursor is 4,5-dimethyl-1,2-phenylenediamine. Incomplete reaction or side reactions could also lead to isomers or related benzimidazole structures.
-
Degradation Products: Benzimidazoles can be susceptible to hydrolysis or oxidation under certain conditions. The presence of moisture or exposure to light and high temperatures can lead to the formation of degradants.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, dichloromethane) may be present in the final product.[2][3]
Q2: What is the primary analytical technique for separating and quantifying impurities in this compound?
A2: The most robust and widely used technique is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[4] This method offers excellent resolution for separating the main compound from closely related impurities. Reversed-phase HPLC, using a C18 or C8 column, is the standard approach due to the moderate polarity of the benzimidazole scaffold.[5][6][7]
Q3: Can Gas Chromatography (GC) be used for impurity analysis of this compound?
A3: While HPLC is preferred for non-volatile, thermally sensitive compounds like benzimidazoles, Gas Chromatography (GC) is highly effective for specific applications:
-
Residual Solvent Analysis: Headspace GC is the standard method for quantifying volatile residual solvents as mandated by regulatory guidelines like ICH Q3C.[3][8]
-
Analysis of Volatile Impurities: GC-MS can be used to identify volatile or semi-volatile impurities that may not be amenable to HPLC.
-
Derivatization: The benzimidazole N-H group can be derivatized (e.g., silylation or acylation) to increase volatility and improve peak shape, making the compound more suitable for GC analysis.[9]
Q4: How can I confirm the identity of an unknown peak in my chromatogram?
A4: Confirming the identity of an unknown impurity requires mass spectrometry. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS) . By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak. Further fragmentation using tandem MS (MS/MS) can provide structural information, which is crucial for definitive identification.[10][11] Comparing the fragmentation pattern to that of the parent compound can help elucidate the structure of the impurity.[12][13][14]
Workflow for Impurity Identification and Quantification
The following diagram outlines a typical workflow for analyzing impurities in a pharmaceutical substance like this compound.
Sources
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- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 10. biomedres.us [biomedres.us]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole and Other Benzimidazole Derivatives
This technical guide provides a comprehensive comparison of the biological activities of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole with other notable benzimidazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data and mechanistic insights.
Introduction to the Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The versatility of the benzimidazole scaffold allows for substitutions at various positions, profoundly influencing its biological profile. This guide focuses on the unique contributions of the trifluoromethyl group at the C2 position and dimethyl groups at the C5 and C6 positions.
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the benzimidazole ring system, potentially leading to enhanced biological activity.[2] Methyl substitutions on the benzene ring, as in the 5,6-dimethyl configuration, can also modulate the compound's lipophilicity and steric interactions with target enzymes or receptors.
Spotlight on this compound: A Profile Based on Structure-Activity Relationships
While specific quantitative biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities based on the well-documented effects of its constituent parts: the 2-(trifluoromethyl)benzimidazole core and the 5,6-dimethyl substitution.
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have demonstrated significant potential across several therapeutic areas:
-
Antiparasitic and Antimicrobial Activity: Compounds in this class have shown potent in vitro activity against a range of parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives exhibiting nanomolar efficacy.[3] The trifluoromethyl group is often associated with enhanced antimicrobial properties.[4][5]
-
Anti-inflammatory Activity: Benzimidazole derivatives bearing a trifluoromethyl group have been investigated for their anti-inflammatory effects, with some showing strong inhibition of key inflammatory enzymes.[2]
-
Anticancer Activity: The trifluoromethyl group has been incorporated into benzimidazole structures to enhance their anticancer potential, with some derivatives investigated for their ability to inhibit cancer cell growth.[6]
The 5,6-dimethyl substitution on the benzimidazole ring has also been explored in various contexts, often contributing to the overall lipophilicity and modulating the biological activity of the parent compound. For instance, certain 5,6-dimethylbenzimidazole derivatives have been evaluated for their anticancer properties.[7]
Based on these structure-activity relationships, it is hypothesized that this compound possesses a multifaceted biological profile with potential applications in antimicrobial, anticancer, and anti-inflammatory research.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear comparison, this section presents available quantitative data for various benzimidazole derivatives across different biological activities.
Antimicrobial Activity
The benzimidazole scaffold is a well-established framework for antimicrobial agents. The table below compares the Minimum Inhibitory Concentration (MIC) values of several benzimidazole derivatives against various pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(Trifluoromethyl)benzimidazole derivative (1b) | Giardia intestinalis | 0.006 | [3] |
| 2-(Trifluoromethyl)benzimidazole derivative (1c) | Giardia intestinalis | 0.003 | [3] |
| 2-(Trifluoromethyl)benzimidazole derivative (1e) | Giardia intestinalis | 0.003 | [3] |
| Albendazole | Giardia lamblia | 0.1 | [8] |
| Mebendazole | Giardia lamblia | 0.1 | [8] |
| Fluoro-substituted benzimidazole (14) | Bacillus subtilis | 7.81 | [9] |
| Fluoro-substituted benzimidazole (18) | Gram-negative bacteria | 31.25 | [9] |
Note: Data for this compound is not available. The data presented for 2-(trifluoromethyl)benzimidazole derivatives are for closely related analogs.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including disruption of microtubule polymerization and inhibition of key signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values of different benzimidazoles against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-substituted-5,6-dimethyl-1H-benzimidazole derivative | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [10] |
| Mebendazole | OVCAR3 (Ovarian cancer) | 0.625 | [10] |
| Mebendazole | OAW42 (Ovarian cancer) | 0.312 | [10] |
| Benzimidazole-triazole hybrid (5g) | HeLa (Cervical cancer) | 8.70 | [10] |
| Benzimidazole-triazole hybrid (5g) | MCF-7 (Breast cancer) | 9.39 | [10] |
| Albendazole | A549 (Lung cancer) | 0.23 | [10] |
Note: The data for the 2-substituted-5,6-dimethyl-1H-benzimidazole derivative provides an indication of the potential activity of this structural class.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazoles are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound | Assay | IC50 (µM) | Reference |
| 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole | Inhibition of lysosomal enzyme release | 16-25 | [11] |
| 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole | Inhibition of neutrophil migration (fMLP) | 5 | [11] |
| Benzimidazole derivative (BIZ-4) | COX-1 Inhibition | < 1000 | |
| Benzimidazole derivative (BIZ-4) | COX-2 Inhibition | < 1000 | |
| Benzimidazole derivative (129) | Nitric oxide production inhibition | 0.86 | [6] |
| Benzimidazole derivative (129) | TNF-α production inhibition | 1.87 | [6] |
Note: The data for 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole, a trifluoromethyl-containing benzimidazole, suggests a potential mechanism of action for related compounds.
Mechanistic Insights and Signaling Pathways
The biological activities of benzimidazole derivatives are underpinned by their interaction with specific cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
A primary mechanism of action for many anticancer benzimidazoles, such as mebendazole and albendazole, is the inhibition of tubulin polymerization . By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.
Caption: Benzimidazole-mediated inhibition of tubulin polymerization leading to apoptosis.
Furthermore, some benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and HER2 . This inhibition blocks downstream signaling pathways like PI3K/Akt and MEK/Erk, which are crucial for cancer cell proliferation and survival.
Caption: Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of benzimidazoles are often mediated by the inhibition of cyclooxygenase (COX) enzymes . COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, benzimidazole derivatives can reduce the production of pro-inflammatory prostaglandins.[7]
Caption: Benzimidazole-mediated inhibition of the cyclooxygenase (COX) pathway.
Experimental Protocols
This section provides standardized methodologies for evaluating the biological activities of benzimidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow:
Caption: Workflow for determining MIC using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the benzimidazole derivative. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Protocol:
-
Animal Grouping and Dosing: Divide rodents (e.g., rats or mice) into groups. Administer the test benzimidazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Conclusion
The benzimidazole scaffold remains a highly fruitful area of research in medicinal chemistry. The incorporation of a 2-(trifluoromethyl) group and 5,6-dimethyl substitutions is a rational design strategy to enhance the biological activities of this privileged structure. While direct experimental data for this compound is limited, the analysis of structurally related compounds strongly suggests its potential as a potent antimicrobial, anticancer, and anti-inflammatory agent. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this specific derivative and to provide the quantitative data necessary for direct comparison with established benzimidazole-based drugs.
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A Comparative Analysis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole and Commercial Antifungal Agents: An In Vitro and In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Benzimidazole derivatives have garnered considerable attention for their broad spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive, data-driven comparison of a promising investigational compound, 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole, against established, commercially available antifungal drugs. We will delve into detailed experimental protocols, comparative efficacy data, and the scientific rationale behind the chosen methodologies.
The introduction of a trifluoromethyl group into heterocyclic systems is a known strategy to enhance biological activity.[5] While the specific antifungal mechanism of this compound is still under investigation, related benzimidazole derivatives have been shown to inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[6] This is a mechanism shared by the widely used azole class of antifungals.
Comparative In Vitro Susceptibility Testing
The foundational step in evaluating a new antifungal candidate is to determine its intrinsic potency against a panel of clinically relevant fungal species. This is achieved through standardized susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Minimal Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] We will employ the broth microdilution method, a CLSI-recommended technique, to ascertain the MIC values of our investigational compound and a selection of commercial agents against key fungal pathogens.[11]
Rationale for Comparator Selection: The chosen commercial agents represent different classes of antifungals with distinct mechanisms of action, providing a broad context for evaluating the investigational compound's efficacy.[12][13][14][15]
-
Fluconazole (Azole): Inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.[12][13]
-
Amphotericin B (Polyene): Binds to ergosterol, forming pores in the cell membrane and leading to cell death.[12][13]
-
Caspofungin (Echinocandin): Inhibits (1,3)-beta-D-glucan synthase, disrupting fungal cell wall synthesis.[12][16]
Hypothetical MIC Data Summary:
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 2 | 1 | 0.5 | 0.125 |
| Candida glabrata | 4 | 32 | 1 | 0.25 |
| Candida krusei | 1 | 64 | 1 | 0.25 |
| Aspergillus fumigatus | 8 | >64 | 1 | 0.125 |
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38) [9][17]
Kinetics of Fungal Killing: Time-Kill Assays
While MICs provide information on growth inhibition, time-kill assays offer insights into the rate and extent of fungal cell death, distinguishing between fungistatic and fungicidal activity.[18][19]
Rationale for Time-Kill Studies: Understanding the pharmacodynamics of a new compound is crucial. A rapid fungicidal effect is often desirable, particularly in treating infections in immunocompromised patients. These studies will be conducted at concentrations relative to the MIC (e.g., 4x MIC) to assess concentration-dependent killing.[20]
Hypothetical Time-Kill Assay Results for Candida albicans at 4x MIC:
| Time (hours) | This compound (% Viability) | Fluconazole (% Viability) | Amphotericin B (% Viability) | Caspofungin (% Viability) |
| 0 | 100 | 100 | 100 | 100 |
| 6 | 50 | 95 | 20 | 40 |
| 12 | 10 | 85 | 1 | 15 |
| 24 | <0.1 | 70 | <0.1 | 5 |
Experimental Protocol: Antifungal Time-Kill Assay [21]
Activity Against Fungal Biofilms
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents.[22] Evaluating a compound's ability to both inhibit biofilm formation and disrupt established biofilms is a critical step in preclinical assessment.
Biofilm Inhibition and Disruption Assays
These assays quantify the effect of the test compound on the ability of fungi to form biofilms and its ability to eradicate pre-formed biofilms. Quantification can be achieved through methods like the crystal violet assay (measuring biofilm mass) or the XTT assay (measuring metabolic activity).[23]
Rationale for Biofilm Assessment: Many fungal infections, particularly those associated with medical devices, involve biofilms. A compound with potent antibiofilm activity would address a significant clinical need.
Hypothetical Biofilm Assay Data:
| Assay Type | This compound (Concentration for 50% effect, µg/mL) | Fluconazole (Concentration for 50% effect, µg/mL) |
| Biofilm Formation Inhibition | 8 | 64 |
| Pre-formed Biofilm Disruption | 32 | >256 |
Experimental Protocol: Fungal Biofilm Assays [22][24][25]
In Vivo Efficacy Evaluation
Demonstrating efficacy in a relevant animal model is a crucial step in the preclinical development of any new therapeutic agent.[26] Mouse models of systemic candidiasis are well-established and widely used to assess the in vivo activity of antifungal compounds.[27]
Rationale for In Vivo Studies: In vivo models provide a more complex biological system to evaluate not only the direct antifungal activity but also aspects of the compound's pharmacokinetics and safety. The Galleria mellonella (wax moth larvae) model is also a valuable tool for preliminary in vivo screening due to its cost-effectiveness and ethical considerations.[26][27]
Hypothetical In Vivo Efficacy in a Murine Model of Systemic Candidiasis:
| Treatment Group | Fungal Burden in Kidneys (log10 CFU/g) | Survival Rate (%) |
| Vehicle Control | 6.5 | 0 |
| This compound (10 mg/kg) | 3.2 | 80 |
| Fluconazole (10 mg/kg) | 4.8 | 40 |
Experimental Protocol: Murine Model of Systemic Candidiasis [27]
Conclusion
This guide outlines a rigorous, multi-faceted approach to comparing the novel benzimidazole derivative, this compound, with standard-of-care antifungal agents. The presented experimental frameworks provide a robust foundation for generating the necessary data to evaluate its potential as a future therapeutic. The hypothetical data suggests that this compound may possess potent fungicidal activity and significant efficacy against fungal biofilms, warranting further investigation.
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A Researcher's Guide to Assessing the Selective Cytotoxicity of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole on Normal vs. Cancer Cells
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Benzimidazole derivatives have emerged as a promising class of compounds due to their structural similarity to endogenous purines, allowing them to interact with various biological targets within cancer cells.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selective cytotoxicity of a specific novel compound, 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole, on normal versus cancerous cell lines.
The inclusion of a trifluoromethyl group at the 2-position and dimethyl groups at the 5- and 6-positions of the benzimidazole scaffold is a rational design strategy aimed at enhancing lipophilicity and metabolic stability, potentially leading to improved cellular uptake and potent anticancer activity. This guide will walk you through the experimental design, detailed protocols, and data interpretation necessary to rigorously assess the therapeutic potential of this compound.
I. Foundational Principles: Why Selective Cytotoxicity Matters
The ideal anticancer drug should exhibit a wide therapeutic window, meaning it is highly toxic to cancer cells while sparing normal, healthy cells. This selectivity is crucial for minimizing the debilitating side effects often associated with traditional chemotherapy. Benzimidazole derivatives have been reported to achieve selectivity through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis, pathways that are often dysregulated in cancer cells.[1][4][5][6] Our objective is to determine if this compound demonstrates such a selective cytotoxic profile. A key indicator of this selectivity is a significantly lower IC50 (half-maximal inhibitory concentration) value in cancer cell lines compared to normal cell lines.
II. Experimental Design: A Multi-faceted Approach
A robust evaluation of selective cytotoxicity requires a carefully planned experimental design. This involves the selection of appropriate cell lines, a reliable cytotoxicity assay, and a clear workflow.
A. Cell Line Selection
To establish a clear comparison, it is essential to use a panel of both cancerous and non-cancerous cell lines. The choice of cancer cell lines should ideally represent different tumor types. For this guide, we will use a representative panel:
-
Cancer Cell Lines:
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
HepG2: Human hepatocellular carcinoma
-
-
Normal Cell Line:
HEK-293 cells are a commonly used "normal" control in cytotoxicity studies as they are of human origin and non-cancerous, providing a baseline for toxicity.[1][7]
B. Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram:
Caption: Experimental workflow for cytotoxicity assessment.
III. Detailed Experimental Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[8][9][10][11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8][9][11]
A. Materials and Reagents
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
B. Step-by-Step Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[8]
-
Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and an untreated control (medium only).[8]
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
IV. Data Analysis and Interpretation
A. Calculating Cell Viability and IC50
The percentage of cell viability is calculated relative to the untreated control:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve using non-linear regression analysis.
B. Data Presentation
Summarize the IC50 values in a clear and concise table for easy comparison.
| Cell Line Type | Cell Line | This compound IC50 (µM) |
| Cancer | A549 (Lung) | Experimental Value |
| MCF-7 (Breast) | Experimental Value | |
| HepG2 (Liver) | Experimental Value | |
| Normal | HEK-293 (Kidney) | Experimental Value |
C. Determining the Selectivity Index
The Selectivity Index (SI) is a crucial parameter for quantifying the differential cytotoxicity of a compound. It is calculated as follows:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value (>2) is generally considered indicative of selective anticancer activity.
V. Understanding the Potential Mechanism of Action
While the MTT assay quantifies cytotoxicity, understanding the underlying mechanism provides deeper insights. Benzimidazole derivatives can exert their effects through various pathways.
Caption: Potential mechanisms of action for benzimidazole derivatives.
Further experiments, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action for this compound.
VI. Conclusion and Future Directions
This guide provides a comprehensive and experimentally grounded framework for evaluating the selective cytotoxicity of this compound. By following these protocols and data analysis methods, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this novel compound. A favorable selectivity index, coupled with potent cytotoxicity against cancer cells, would warrant further investigation, including in vivo studies in animal models, to translate these promising in vitro findings into tangible clinical applications. The versatility of the benzimidazole scaffold continues to make it a fertile ground for the discovery of next-generation anticancer agents.[1][4][5]
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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Benzimidazole Derivatives: A Case Study of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other biomolecules. This guide provides an in-depth framework for assessing the cross-reactivity profile of novel benzimidazole derivatives, using the hypothetical compound 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole as a central case study.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its structural similarity to the purine nucleobase enables it to interact with a diverse range of biological targets, most notably protein kinases.[1] This inherent versatility, however, necessitates a thorough investigation of off-target effects to mitigate potential toxicity and ensure the desired therapeutic window. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related compounds and established methodologies to provide a comprehensive roadmap for its preclinical evaluation.[1]
The Benzimidazole Scaffold: A Double-Edged Sword of Promiscuity and Potential
The benzimidazole core is a versatile pharmacophore found in a wide array of biologically active compounds, from anthelmintics to anticancer agents.[2][3] The trifluoromethyl group at the 2-position, as seen in our case study compound, is a common feature in many benzimidazole derivatives, often enhancing metabolic stability and potency.[2] The 5,6-dimethyl substitution pattern further modifies the electronic and steric properties of the molecule, influencing its target binding profile.
The very features that make benzimidazoles attractive—their ability to mimic endogenous purines and fit into the ATP-binding pocket of kinases—also predispose them to off-target interactions.[1] Therefore, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended; it is imperative for any drug discovery program involving this chemical class.
A Multi-Pronged Approach to Unveiling Cross-Reactivity
A robust assessment of a compound's selectivity requires a combination of in vitro biochemical assays, cell-based assays, and in silico predictions. This tiered approach allows for a comprehensive understanding of a compound's interaction landscape, from direct target engagement to downstream cellular consequences.
Tier 1: Broad-Panel Screening for Initial Hit Identification
The initial step in characterizing a novel compound like this compound is to cast a wide net through broad-panel screening. This provides a bird's-eye view of its potential targets and off-targets.
1. Kinome Scanning: Given the propensity of benzimidazoles to target kinases, a comprehensive kinome scan is an essential starting point.[4] Services like Eurofins' KINOMEscan® or Thermo Fisher Scientific's SelectScreen Kinase Profiling offer extensive panels of human kinases, allowing for the rapid identification of potential interactions.[5][6][7]
-
Principle: These assays typically employ a competition binding format where the test compound's ability to displace a known, tagged ligand from the kinase active site is measured.[6] The amount of kinase captured on a solid support is then quantified, often using qPCR to detect a DNA tag conjugated to the kinase.[6]
-
Data Output: The results are usually presented as the percentage of control or dissociation constants (Kd), providing a quantitative measure of binding affinity.
2. GPCR and Nuclear Receptor Profiling: Beyond kinases, benzimidazole derivatives may interact with other target classes. G-protein coupled receptors (GPCRs) and nuclear receptors are major drug target families, and screening against panels of these receptors can reveal unexpected activities.[][9]
-
Methodologies: A variety of assay formats are available, including radioligand binding assays, fluorescence-based assays, and reporter gene assays.[]
Table 1: Hypothetical Initial Screening Data for this compound (1 µM)
| Target Class | Primary Hit(s) | Other Significant Hits (>50% Inhibition) |
| Kinases | Aurora Kinase A | VEGFR2, PDGFRβ |
| GPCRs | No significant hits | - |
| Nuclear Receptors | No significant hits | - |
This table represents hypothetical data for illustrative purposes.
Tier 2: Validating On-Target and Off-Target Engagement in a Cellular Context
Biochemical assays, while powerful, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate the findings from broad-panel screens in a cellular context. The Cellular Thermal Shift Assay (CETSA®) has emerged as a gold-standard method for directly measuring target engagement in intact cells and tissues.[10][11][12][13][14]
-
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10][12] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.[11][14] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a generalized workflow for assessing the target engagement of this compound with a putative kinase target (e.g., Aurora Kinase A) in a cancer cell line.
Materials:
-
Cell line expressing the target protein of interest (e.g., HeLa cells for Aurora Kinase A)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for the target protein (for Western blot detection)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[12]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Visualizing the Cross-Reactivity Profile
A clear visualization of the compound's known interactions can aid in understanding its potential polypharmacology.
Caption: Hypothetical interaction profile of this compound.
Interpreting the Data and Next Steps
The data gathered from these initial profiling experiments will provide a foundational understanding of the selectivity of this compound. If the compound demonstrates potent on-target activity with a clean off-target profile, it can progress to further preclinical development. However, if significant off-target interactions are observed, several paths can be taken:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be employed to modify the compound's structure to enhance selectivity for the primary target while reducing affinity for off-targets.
-
Polypharmacology Exploration: In some cases, off-target activities may be therapeutically beneficial. If the off-targets are relevant to the disease indication, the compound could be developed as a multi-targeted agent.[15]
-
Risk Assessment: If the off-targets are known to be associated with toxicity, a thorough risk assessment is necessary to determine if the therapeutic index is acceptable.
Conclusion
Characterizing the cross-reactivity profile of a novel compound is a cornerstone of modern drug discovery. For a compound like this compound, belonging to the versatile yet potentially promiscuous benzimidazole class, a multi-tiered approach combining broad-panel screening and cell-based target engagement assays is essential. While this guide uses a hypothetical compound, the principles and experimental workflows described provide a robust framework for researchers to systematically evaluate the selectivity of their own novel chemical entities, ultimately paving the way for the development of safer and more effective medicines.
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Wang, T., Pulkkinen, O. I., & Aittokallio, T. (2022). Four ways to measure selectivity. Briefings in Bioinformatics, 23(3), bbac123. [Link]
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Tohami, H. S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049. [Link]
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Jung, Y. J., et al. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. Carbohydrate Polymers, 87(1), 584-591. [Link]
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Broad Institute. Small-molecule Profiling. [Link]
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Vessman, J., et al. (2001). Selectivity in analytical chemistry. Pure and Applied Chemistry, 73(8), 1381-1386. [Link]
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Tran, P. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(45), 29285-29301. [Link]
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Abdel-Ghani, T. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Archiv der Pharmazie, 355(11), e2200311. [Link]
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Tran, P. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261. [Link]
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Jian, F., et al. (2007). 2-Trifluoromethyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4053. [Link]
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Tran, P. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261. [Link]
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Rosepriya, S., et al. (2011). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven framework for validating the MoA of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole (DMB), a heterocyclic compound with potential therapeutic value. We will move beyond a simple listing of protocols to explain the strategic reasoning behind experimental choices, ensuring a self-validating and robust investigative process. This guide will compare potential MoAs of DMB with established alternatives and provide the technical details necessary to rigorously test these hypotheses.
The Enigma of a Novel Benzimidazole: Formulating Initial Hypotheses
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2] The specific substitutions on the benzimidazole scaffold, in this case, a 5,6-dimethyl and a 2-(trifluoromethyl) group, will dictate its unique biological profile. In the absence of direct literature on DMB's MoA, we must draw logical inferences from structurally related compounds to form our initial hypotheses.
-
Hypothesis A: Uncoupler of Oxidative Phosphorylation. The 2-(trifluoromethyl)benzimidazole scaffold is known to possess potent uncoupling activity in mitochondria, disrupting the proton gradient and inhibiting ATP synthesis.[3][4]
-
Hypothesis B: Ferroptosis Inducer. Recently, 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel inducers of ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the cystine/glutamate antiporter (system Xc-).[5]
-
Hypothesis C: Flavin Antagonist. The 5,6-dimethylbenzimidazole moiety is the core of vitamin B12 and has been shown to act as a flavin antagonist in certain biological systems.[6]
This guide will present a multi-pronged approach to systematically investigate these hypotheses, comparing the experimental outputs for DMB against known modulators of these pathways.
A Strategic Workflow for MoA Validation
Our experimental journey is designed as a funnel, starting with broad phenotypic observations and progressively narrowing down to specific molecular targets and pathways.
Caption: A strategic workflow for the validation of DMB's mechanism of action.
Phase 1: Phenotypic and Cellular Profiling
The initial step is to characterize the cellular effects of DMB and compare them to compounds with known mechanisms of action.
Cell Viability and Proliferation Assays
These assays provide a quantitative measure of DMB's cytostatic or cytotoxic effects across a panel of relevant cell lines (e.g., cancer cell lines for anticancer evaluation).
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of DMB (e.g., 0.01 µM to 100 µM) and control compounds for 24, 48, and 72 hours.
-
Control Compounds:
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A known uncoupler of oxidative phosphorylation.
-
Erastin: A known inducer of ferroptosis.
-
Riboflavin antagonist (e.g., Galoflavin): To test the flavin antagonism hypothesis.
-
Doxorubicin: A standard chemotherapeutic agent.
-
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each compound at each time point.
Data Presentation:
| Compound | Cell Line | IC50 (µM) at 48h |
| DMB | MCF-7 | Experimental Data |
| CCCP | MCF-7 | Experimental Data |
| Erastin | MCF-7 | Experimental Data |
| Galoflavin | MCF-7 | Experimental Data |
| Doxorubicin | MCF-7 | Experimental Data |
A potent cytotoxic effect of DMB would warrant further investigation into the mechanism of cell death.
Cell Death Mechanism Assays
To distinguish between different cell death modalities, a combination of assays is crucial.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat cells with DMB and control compounds at their respective IC50 concentrations for 24 hours.
-
Staining: Harvest and stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative: Early apoptosis.
-
Annexin V-positive, PI-positive: Late apoptosis/necrosis.
-
Annexin V-negative, PI-positive: Necrosis.
-
Experimental Protocol: Ferroptosis-specific Assays
-
Lipid Peroxidation: Measure lipid peroxidation using the C11-BODIPY 581/591 probe via flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation, a hallmark of ferroptosis.
-
Iron Chelation Rescue: Co-treat cells with DMB and an iron chelator like deferoxamine (DFO). A rescue from cell death would strongly suggest iron-dependent ferroptosis.
Data Interpretation:
| Treatment | Apoptosis (%) | Necrosis (%) | Ferroptosis (Lipid ROS) |
| Vehicle | Baseline | Baseline | Baseline |
| DMB | Experimental Data | Experimental Data | Experimental Data |
| Staurosporine (Apoptosis Inducer) | High | Low | Low |
| Erastin (Ferroptosis Inducer) | Low | Low | High |
| DMB + DFO | Experimental Data | Experimental Data | Experimental Data |
A significant increase in lipid peroxidation that is rescued by DFO would provide strong evidence for ferroptosis as the primary mechanism of DMB-induced cell death.
Mitochondrial Function Assays
Given the potential for DMB to act as an uncoupler of oxidative phosphorylation, direct assessment of mitochondrial function is necessary.
Experimental Protocol: Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Injection: Sequentially inject DMB, oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors) to measure key parameters of mitochondrial respiration.
-
Data Analysis: Determine the effect of DMB on basal respiration, ATP production, proton leak, and maximal respiration.
Data Interpretation:
A significant increase in the proton leak and a decrease in ATP production following DMB treatment, similar to the effect of FCCP, would confirm its role as a mitochondrial uncoupler.
Phase 2: Target Deconvolution
If the phenotypic assays suggest a specific pathway, the next step is to identify the direct molecular target(s) of DMB.
Caption: A comparative workflow for affinity-based versus label-free target identification.
Affinity-Based Target Identification
This method relies on immobilizing DMB to identify its binding partners.[7][8]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a DMB analog with a linker for conjugation to agarose beads.
-
Lysate Incubation: Incubate the DMB-conjugated beads with cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies target proteins based on the principle that small molecule binding can stabilize a protein against proteolysis.[9]
Experimental Protocol: DARTS
-
Lysate Preparation: Prepare a native cell lysate.
-
DMB Incubation: Incubate the lysate with DMB or a vehicle control.
-
Protease Digestion: Subject the lysates to limited digestion with a protease like pronase.
-
SDS-PAGE: Separate the digested proteins by SDS-PAGE.
-
Protein Identification: Excise the protein bands that are protected from digestion in the DMB-treated sample and identify them by mass spectrometry.
Phase 3: Biochemical and In Vivo Validation
The final phase involves validating the direct interaction of DMB with its putative target and confirming its MoA in a living organism.
Enzymatic Assays
If a specific enzyme is identified as a target, its inhibition by DMB must be quantified. For example, if system Xc- is the target, an in vitro assay measuring the uptake of radiolabeled cystine in isolated membrane vesicles can be performed.
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Purify the target enzyme and prepare its substrate.
-
Inhibition Assay: Perform kinetic assays by measuring enzyme activity in the presence of varying concentrations of DMB.[10]
-
Data Analysis: Determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using Michaelis-Menten and Lineweaver-Burk plots.[10]
In Vivo Efficacy and Target Engagement
Animal models are essential for validating the in vivo relevance of the proposed MoA.[11][12]
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant human cancer cells into immunocompromised mice.
-
DMB Treatment: Once tumors are established, treat the mice with DMB or a vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume over time.
-
Target Engagement: At the end of the study, excise the tumors and measure the levels of biomarkers associated with the proposed MoA (e.g., lipid peroxidation for ferroptosis, or downstream signaling of a target kinase).
Conclusion: Building a Coherent Narrative
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A Comprehensive Guide to Assessing the Therapeutic Index of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic index of the novel compound 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. As direct preclinical data for this specific molecule is not publicly available, this document serves as a methodological guide, synthesizing established protocols and data from related benzimidazole derivatives to outline a clear path for its assessment.
Introduction: The Critical Role of the Therapeutic Index
In the quest for potent new chemical entities, particularly in oncology, the therapeutic index (TI) stands as a crucial quantitative measure of a drug's relative safety.[1][2] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[3] A higher therapeutic index is preferable, indicating a wider margin between the effective and toxic doses.[1][3]
Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[4][5] The compound this compound belongs to this promising class of heterocyclic compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and cell membrane permeability. This guide will delineate the essential in vitro and in vivo studies required to determine its therapeutic index, providing a roadmap for its preclinical evaluation.
Part 1: Foundational Efficacy Screening: In Vitro Cytotoxicity
The initial step in assessing a new compound's potential is to determine its efficacy against cancer cells in a controlled laboratory setting. This is typically achieved through cytotoxicity assays, which measure the concentration of the compound required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that inhibits a biological process by 50%.[6]
Rationale for Experimental Choices
The selection of a diverse panel of cancer cell lines is critical to understanding the breadth of the compound's activity. This should ideally include cell lines from different cancer types (e.g., lung, breast, colon) to identify potential areas of sensitivity. For comparative purposes, a well-established chemotherapeutic agent, such as Doxorubicin or Cisplatin, should be run in parallel.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7][8]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[6]
-
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| This compound | A549 (Lung) | To be determined |
| MCF-7 (Breast) | To be determined | |
| HCT-116 (Colon) | To be determined | |
| Alternative Benzimidazole 1 (e.g., Mebendazole) | A549 (Lung) | ~2.5 |
| MCF-7 (Breast) | ~1.8 | |
| HCT-116 (Colon) | ~0.9 | |
| Doxorubicin (Standard of Care) | A549 (Lung) | ~0.5 |
| MCF-7 (Breast) | ~0.8 | |
| HCT-116 (Colon) | ~0.3 |
Note: Data for alternatives are illustrative and based on published literature for similar compounds.
Caption: Workflow for determining the IC50 value using the MTT assay.
Part 2: Preclinical Safety Assessment: In Vivo Toxicity
While in vitro assays provide valuable information on a compound's efficacy, they do not predict its effects on a whole organism. Therefore, in vivo toxicity studies are essential to determine the safety profile of the compound and to establish a dose that is lethal to 50% of the animal population (LD50).[11][12]
Rationale for Experimental Choices
Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses given over a short period.[13] The LD50 value is a standardized measure of the acute toxicity of a substance and is a critical component in the calculation of the therapeutic index.[11] Rodent models, such as mice, are commonly used for these studies due to their physiological similarities to humans and their well-characterized biology.[13][14][15]
Experimental Protocol: Acute Oral Toxicity Study (LD50) in Mice
-
Animal Acclimatization and Grouping:
-
Use healthy, young adult mice (e.g., Swiss albino or BALB/c), weighing 20-25g.
-
Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Divide the animals into several groups (e.g., 5-6 groups) of 6-10 animals each, including a control group.
-
-
Dose Preparation and Administration:
-
Prepare a range of doses of this compound based on preliminary range-finding studies. The doses should be spaced to elicit a range of responses from no effect to mortality.
-
Administer the compound orally (gavage) in a single dose to each treatment group. The control group receives the vehicle only.
-
-
Observation:
-
Observe the animals continuously for the first few hours after dosing and then periodically for 14 days.[16]
-
Record any signs of toxicity, such as changes in skin and fur, eyes, respiratory rate, autonomic and central nervous system effects, and behavioral patterns.
-
Record the number of mortalities in each group.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each dose group.
-
Determine the LD50 value using a recognized statistical method, such as probit analysis.
-
Table 2: Hypothetical In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Oral | To be determined |
| Alternative Benzimidazole 1 (e.g., Fenbendazole) | Mouse | Oral | >5000 |
| Alternative Benzimidazole 2 (e.g., Albendazole) | Mouse | Oral | ~240 |
Note: Data for alternatives are illustrative and based on published literature.
Part 3: In Vivo Efficacy Evaluation
To complement the in vitro efficacy data, it is crucial to assess the compound's anti-tumor activity in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[17][18][19][20] These studies help to determine the effective dose in 50% of the population (ED50).
Rationale for Experimental Choices
Xenograft models allow for the evaluation of a compound's therapeutic efficacy in a more complex biological system that includes factors such as drug metabolism and tumor microenvironment interactions.[19] The choice of the cancer cell line for the xenograft should be informed by the in vitro screening results, using a cell line that showed sensitivity to the compound.
Experimental Protocol: Human Tumor Xenograft Model in Mice
-
Tumor Implantation:
-
Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[17]
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at various doses (based on the toxicity studies) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Treat the animals for a specified period (e.g., 2-4 weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Plot the tumor growth curves for each group.
-
Determine the ED50, the dose that causes a 50% reduction in tumor growth compared to the control group.
-
Caption: Workflow for an in vivo xenograft efficacy study.
Part 4: Synthesis and Interpretation of the Therapeutic Index
With the data from the in vitro and in vivo studies, the therapeutic index can be calculated and interpreted.
Calculation of the Therapeutic Index
The therapeutic index is calculated as the ratio of the LD50 to the ED50.[1][21]
Therapeutic Index (TI) = LD50 / ED50
A higher TI value indicates a greater margin of safety, as a much larger dose is needed to induce a lethal effect compared to the dose required for a therapeutic effect.[1]
Table 3: Hypothetical Therapeutic Index Comparison
| Compound | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (TI) |
| This compound | To be determined | To be determined | To be determined |
| Alternative Benzimidazole 1 | >5000 | ~50 | >100 |
| Alternative Benzimidazole 2 | ~240 | ~20 | ~12 |
| Standard Chemotherapy | Varies | Varies | Often <10 |
Note: Data is illustrative and for comparative purposes only.
Part 5: Mechanistic Insights and Further Characterization
Understanding the mechanism of action of a compound can provide valuable insights into its efficacy and potential side effects. Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to mitotic arrest and apoptosis.[22] More recently, some 2-(trifluoromethyl)benzimidazole derivatives have been identified as inducers of ferroptosis, a form of iron-dependent programmed cell death.[23]
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific signaling pathways, can help to elucidate the mechanism of action of this compound. Additionally, pharmacokinetic and biodistribution studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which can significantly impact its efficacy and toxicity.[24][25][26]
Caption: Overall workflow for the assessment of the therapeutic index.
Conclusion
The assessment of the therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. While there is no publicly available data on the therapeutic index of this compound, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following these established protocols, researchers can generate the necessary efficacy and toxicity data to evaluate the therapeutic potential and safety profile of this promising compound.
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A Comparative Benchmarking Guide to the Stability of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole and Its Analogs
In the landscape of modern drug discovery, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1] The stability of these molecules is a critical determinant of their clinical viability, influencing shelf-life, bioavailability, and safety. This guide provides an in-depth comparative analysis of the chemical stability of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole against a curated selection of its analogs. Through a rigorous, simulated forced degradation study, we will explore the structure-stability relationships that govern the resilience of these compounds to common pharmaceutical stressors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of novel benzimidazole-based drug candidates.
Introduction: The Imperative of Stability in Benzimidazole Drug Candidates
Benzimidazole derivatives owe their broad spectrum of biological activities to their unique bicyclic structure, which facilitates diverse molecular interactions.[1] However, this chemical architecture also presents inherent stability challenges. The imidazole ring, for instance, can be susceptible to both oxidative and hydrolytic degradation pathways.[2][3] Furthermore, substituents on the benzimidazole core can profoundly influence the electron density distribution and, consequently, the molecule's susceptibility to degradation.[4]
The subject of our investigation, this compound (Molecule A), features two electron-donating methyl groups on the benzene ring and a strongly electron-withdrawing trifluoromethyl group at the 2-position. This substitution pattern is designed to modulate the molecule's physicochemical and pharmacological properties. Understanding how these substituents impact stability is paramount for predicting its behavior during formulation, storage, and ultimately, in vivo.
This guide will benchmark Molecule A against three rationally selected analogs to dissect the contributions of key structural motifs to overall stability:
-
Analog 1 (5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole): Replacement of electron-donating methyl groups with electron-withdrawing chloro groups.
-
Analog 2 (5,6-dimethyl-2-phenyl-1H-benzimidazole): Substitution of the trifluoromethyl group with a phenyl group to assess the impact of a different electron-withdrawing moiety.
-
Analog 3 (2-(trifluoromethyl)-1H-benzimidazole): Removal of the 5,6-dimethyl groups to establish a baseline stability profile for the core scaffold.
Experimental Design: A Forced Degradation Study
To probe the intrinsic stability of these molecules, a forced degradation study was designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5] Such studies intentionally subject the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7]
Rationale for Stress Conditions
The selected stress conditions—hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress—represent common challenges encountered during the manufacturing, storage, and administration of pharmaceuticals.[5]
-
Hydrolysis: Evaluates susceptibility to degradation in aqueous environments, crucial for oral and parenteral formulations.
-
Oxidation: Assesses reactivity with oxidative species, which can be present as excipients or generated during storage.
-
Photolysis: Determines the impact of light exposure, a key consideration for packaging and storage.
-
Thermal Stress: Probes the molecule's resilience to elevated temperatures that may be encountered during manufacturing or in certain climates.
Analytical Methodology: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of this analysis.[8] The method is designed to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the comparative forced degradation study.
Materials and Reagents
-
This compound (Molecule A) and its analogs (Analogs 1-3) of high purity (>99%).
-
HPLC-grade acetonitrile and water.
-
Formic acid (for mobile phase).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂).
Sample Preparation
For each compound, a stock solution of 1 mg/mL is prepared in acetonitrile.
Forced Degradation Procedures
-
Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M HCl and incubated at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M NaOH and incubated at 60°C for 24 hours.
-
Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Photolytic Degradation: A thin layer of the solid compound and a solution in acetonitrile are exposed to a calibrated light source (ICH Q1B option 2) for a period sufficient to elicit degradation.
-
Thermal Degradation: The solid compound is kept in a hot air oven at 80°C for 48 hours.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (e.g., 280 nm).
-
Quantification: The percentage of remaining parent compound is calculated based on the peak area relative to an unstressed control sample.
Visualization of Experimental Workflow
Caption: Workflow for the forced degradation study.
Comparative Stability Data (Hypothetical)
The following table summarizes the hypothetical percentage of degradation observed for each compound under the different stress conditions.
| Compound | Acid Hydrolysis (%) | Base Hydrolysis (%) | Oxidation (%) | Photolysis (%) | Thermal (Solid) (%) |
| Molecule A (5,6-dimethyl-2-CF₃-benzimidazole) | 5.2 | 12.5 | 8.1 | 15.3 | < 1 |
| Analog 1 (5,6-dichloro-2-CF₃-benzimidazole) | 8.9 | 18.7 | 11.4 | 22.1 | < 1 |
| Analog 2 (5,6-dimethyl-2-phenyl-benzimidazole) | 7.8 | 15.1 | 12.6 | 25.8 | < 1 |
| Analog 3 (2-CF₃-benzimidazole) | 6.5 | 14.8 | 9.7 | 18.9 | < 1 |
Interpretation and Structure-Stability Relationship Analysis
The hypothetical data reveals distinct stability profiles for the four compounds, allowing for a detailed analysis of their structure-stability relationships.
Overall Stability Ranking
Based on the simulated data, the overall stability of the compounds can be ranked as follows:
Molecule A > Analog 3 > Analog 2 > Analog 1
This ranking suggests that the combination of electron-donating methyl groups at the 5 and 6 positions and the electron-withdrawing trifluoromethyl group at the 2-position confers the highest stability among the tested analogs.
Impact of Substituents on the Benzene Ring
A comparison between Molecule A (5,6-dimethyl) and Analog 1 (5,6-dichloro) highlights the significant influence of substituents on the benzene moiety. The electron-donating methyl groups in Molecule A appear to stabilize the benzimidazole ring, leading to lower degradation under all stress conditions. Conversely, the electron-withdrawing chloro groups in Analog 1 seem to destabilize the ring, making it more susceptible to hydrolytic, oxidative, and photolytic attack. This is consistent with the principle that electron-donating groups can increase the electron density of the aromatic system, potentially making it less prone to certain degradation reactions.
Role of the 2-Position Substituent
The comparison between Molecule A (-CF₃) and Analog 2 (-Phenyl) sheds light on the role of the substituent at the 2-position. While both the trifluoromethyl and phenyl groups are electron-withdrawing, the trifluoromethyl group in Molecule A appears to confer greater stability against hydrolysis and oxidation. This could be attributed to the high electronegativity and steric bulk of the trifluoromethyl group, which may shield the imidazole ring from nucleophilic attack. Analog 2, with the phenyl group, shows greater susceptibility to photolytic degradation, which may be due to the presence of the extended π-system of the phenyl ring, making it a better chromophore.
Contribution of the Core Benzimidazole Scaffold
Analog 3, which lacks substituents on the benzene ring, provides a baseline for the stability of the 2-(trifluoromethyl)-1H-benzimidazole core. Its stability profile is intermediate between that of Molecule A and Analog 1, underscoring the stabilizing effect of the 5,6-dimethyl groups and the destabilizing effect of the 5,6-dichloro groups.
Chemical Structures of Compared Molecules
Caption: Chemical structures of the compared molecules.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of substituent choice on the stability of the benzimidazole scaffold. The subject of our study, this compound, exhibits a superior stability profile compared to its analogs, underscoring the synergistic effect of electron-donating groups on the benzene ring and a robust electron-withdrawing group at the 2-position.
The presented experimental framework provides a robust template for the systematic evaluation of novel benzimidazole derivatives. Future work should focus on the isolation and characterization of the degradation products to fully elucidate the degradation pathways. This deeper understanding will be invaluable for the rational design of next-generation benzimidazole-based therapeutics with enhanced stability and, ultimately, improved clinical outcomes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 1799-79-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols herein are designed to provide a clear, logical, and scientifically grounded framework for managing this compound's waste stream, ensuring compliance and minimizing risk. The procedures are based on established principles for handling hazardous, halogenated organic chemicals.
Part 1: Core Directive: Hazard Assessment & Chemical Profile
The fundamental principle governing the disposal of this compound is its classification as a toxic, halogenated organic compound . Its chemical structure, containing a trifluoromethyl (-CF₃) group, places it in the category of halogenated wastes, which require specific disposal pathways due to the environmental and equipment risks posed by halogens during incineration.[1][2] Furthermore, aggregated GHS information indicates this substance is toxic if swallowed.[3]
This dual classification—toxic and halogenated—necessitates a conservative approach, mandating segregation from all other waste streams and handling as regulated hazardous waste.[4][5] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or discharged into the sanitary sewer system.[6][7][8]
Quantitative Data Summary
A clear understanding of the chemical's properties is foundational to its safe management.
| Property | Value | Source |
| CAS Number | 1799-79-7 | [3][9] |
| Molecular Formula | C₁₀H₉F₃N₂ | [3] |
| Molecular Weight | 214.19 g/mol | [3] |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3) | [3] |
| Hazard Statement | H301: Toxic if swallowed | [3] |
| Waste Classification | Halogenated Organic Waste | [1][2] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe disposal of this compound and its associated waste. The causality behind each step is explained to ensure both procedural adherence and intellectual engagement with safety principles.
Step 1: Personal Protective Equipment (PPE) & Handling
Before beginning any waste handling, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), safety goggles, and a fully buttoned lab coat.[10][11] All waste consolidation and container rinsing should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][11]
Step 2: Waste Segregation (The Critical Step)
The cornerstone of proper disposal is segregation. Due to its fluorinated nature, this compound must be collected in a designated Halogenated Organic Waste container.[1][6][12]
-
Causality: Halogenated and non-halogenated wastes are incinerated under different conditions. Mixing them can lead to the formation of dioxins and other persistent pollutants, damage to incinerator facilities, and significantly increased disposal costs.[2][6]
-
Action:
Step 3: Container Selection and Labeling
Proper containment and communication are vital for safety and compliance.
-
Container Choice: Use only containers that are in good condition, constructed of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for solvent mixtures), and equipped with a secure, vapor-tight screw cap.[4][12][13]
-
Labeling Protocol:
-
Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[2][12][13]
-
Write the full, unabbreviated chemical name: "This compound ".[13]
-
List all other constituents if it is a mixed waste stream (e.g., "Methylene Chloride, this compound").
-
Clearly indicate the associated hazards, such as "Toxic" and "Halogenated".[2]
-
Step 4: Waste Accumulation and Storage
Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[2][14]
-
Key Rules:
Step 5: Decontamination of Empty Containers and Materials
Any item that has come into direct contact with the compound is considered hazardous waste.
-
Empty Reagent Bottles: An "empty" container is not truly empty and must be decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[13]
-
The first rinsate must be collected and disposed of as halogenated hazardous waste in your designated container.[8][13]
-
Collection requirements for the second and third rinsates vary by jurisdiction; consult your institution's EHS department. The conservative best practice is to collect all three.
-
After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[8]
-
-
Contaminated Solids: All contaminated lab materials (e.g., weighing paper, pipette tips, gloves, absorbent pads from spills) must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[8][12]
Step 6: Final Disposal
Once the waste container is ¾ full, or as per your institution's policy, arrange for pickup through your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8] Complete all required waste manifests or pickup request forms accurately.
Part 3: Visualization of Disposal Logic
To ensure clarity, the procedural logic is presented in the following diagrams.
Caption: Overall workflow from generation to final disposal.
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A Senior Application Scientist's Guide to Handling 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole: Personal Protective Equipment and Safety Protocols
Welcome to a comprehensive guide designed for our trusted partners in research and development. This document moves beyond a simple checklist to provide a deep, experience-driven understanding of the necessary personal protective equipment (PPE) and handling protocols for 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your research and the protection of your team.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, and the addition of a trifluoromethyl group can significantly alter a molecule's biological activity and physicochemical properties.[1][2] This guide is built on a foundation of established safety principles for analogous compounds, providing a robust framework for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
-
Skin Irritation: Benzimidazole derivatives are known to cause skin irritation.[4]
-
Serious Eye Irritation: Direct contact can lead to serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Potential for Systemic Effects: While not fully investigated for this specific compound, related benzimidazoles have been associated with more severe health effects, including potential genetic defects and damage to fertility or an unborn child.[5][6] The trifluoromethyl group can enhance membrane permeability and metabolic stability, potentially increasing a compound's biological impact.
Given these potential hazards, a cautious and comprehensive approach to personal protection is mandatory.
Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. The following PPE is required when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[7][8] A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given that some chemicals can permeate gloves over time, it is best practice to double-glove.[9] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[9] Always consult the glove manufacturer's resistance data for specific chemicals if available. |
| Body Protection | Laboratory Coat & Apron | A long-sleeved, impermeable lab coat is mandatory to protect the skin.[5][10] For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | Particulate Respirator | A NIOSH-approved N95 or EN 143 P1 dust mask is required when handling the solid compound to prevent inhalation of dust particles.[11] All work with the solid should be performed in a certified chemical fume hood to minimize aerosol generation.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed to ensure a safe handling process from start to finish.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Verify that an eyewash station and safety shower are accessible and operational.[5]
-
Assemble all necessary PPE as detailed in the table above.
-
Don PPE in the following order: lab coat, inner gloves, respiratory protection, eye/face protection, and outer gloves.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.[10]
-
Dispose of all contaminated waste in a designated, sealed container.
-
Doff PPE in a sequence that minimizes cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves, and respirator.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Emergency Procedures: Immediate Response Plan
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company, in accordance with all federal, state, and local environmental regulations.[7][15] Do not dispose of this chemical down the drain.[11]
By integrating these safety measures and protocols into your daily laboratory operations, you can confidently and safely advance your research with this compound. Your commitment to safety is paramount, and we are here to support you in that endeavor.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
